MTIC
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-(2-methyliminohydrazinyl)-1H-imidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBPAIHFZZKRGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=NNC1=C(NC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955666 | |
| Record name | 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3413-72-7 | |
| Record name | 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3413-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MTIC | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(methylaminodiazenyl)-1H-imidazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MTIC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYY6H17XIV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of MTIC in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. The standard-of-care chemotherapeutic agent, temozolomide (TMZ), plays a crucial role in the management of GBM. However, its efficacy is often limited by intrinsic and acquired resistance. At the heart of TMZ's cytotoxic effect is its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). This in-depth technical guide elucidates the core mechanism of action of this compound in glioblastoma, detailing its interaction with DNA, the cellular responses it triggers, and the key pathways that determine cell fate. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role in glioblastoma therapy.
From Prodrug to Active Metabolite: The Conversion of Temozolomide to this compound
Temozolomide is a lipophilic prodrug that can efficiently cross the blood-brain barrier.[1] Upon reaching the physiological pH of the brain, TMZ undergoes spontaneous, non-enzymatic hydrolysis to its active form, this compound.[1] This conversion is a critical first step in its cytotoxic cascade.
The Primary Mechanism: DNA Alkylation by this compound
This compound is a potent DNA alkylating agent. Its primary mechanism of action is the transfer of a methyl group to DNA bases, leading to the formation of various DNA adducts. The most clinically significant of these adducts are formed at the O6 position of guanine (O6-methylguanine or O6-MeG), the N7 position of guanine, and the N3 position of adenine.[2] While N7-methylguanine and N3-methyladenine are the most abundant lesions, it is the O6-MeG adduct that is primarily responsible for the cytotoxic effects of TMZ.[2]
Cellular Response to this compound-Induced DNA Damage
The formation of O6-MeG adducts triggers a cascade of cellular events that ultimately determine the fate of the glioblastoma cell. The two primary outcomes are DNA repair, leading to cell survival and drug resistance, or the induction of cell cycle arrest and apoptosis, resulting in cell death.
The Role of O6-Methylguanine-DNA Methyltransferase (MGMT) in DNA Repair and Resistance
The primary mechanism of resistance to TMZ in glioblastoma is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[3] MGMT directly removes the methyl group from the O6 position of guanine, transferring it to its own cysteine residue in a "suicide" reaction.[3] This action restores the integrity of the DNA and prevents the cytotoxic effects of the O6-MeG lesion.
The expression of MGMT is a critical determinant of TMZ sensitivity. In many glioblastoma tumors, the MGMT gene promoter is hypermethylated, leading to transcriptional silencing and reduced or absent MGMT protein expression.[4] These "MGMT-methylated" tumors are unable to efficiently repair O6-MeG adducts and are therefore more sensitive to TMZ therapy. Conversely, "MGMT-unmethylated" tumors express high levels of MGMT, enabling them to rapidly repair the DNA damage and conferring resistance to TMZ.[4]
Mismatch Repair (MMR) Pathway and the Induction of Apoptosis
In MGMT-deficient glioblastoma cells, the persistent O6-MeG adducts are recognized by the DNA mismatch repair (MMR) system during DNA replication. The MMR machinery attempts to "correct" the mismatch between the O6-methylguanine and the opposing thymine base. However, instead of removing the methylated guanine, the MMR system repeatedly excises the newly synthesized thymine. This futile cycle of repair leads to the formation of DNA double-strand breaks, which are potent triggers of apoptosis.[2]
Quantitative Data on this compound/Temozolomide Efficacy in Glioblastoma Cell Lines
The sensitivity of glioblastoma cell lines to temozolomide is highly variable and correlates strongly with their MGMT expression status. The following tables summarize key quantitative data from various in vitro studies.
Table 1: IC50 Values of Temozolomide in Glioblastoma Cell Lines
| Cell Line | MGMT Promoter Status | MGMT Expression | IC50 (µM) | Reference |
| A172 | Methylated | Low/Absent | 14.1 ± 1.1 | [4] |
| LN229 | Methylated | Low/Absent | 14.5 ± 1.1 | [4] |
| U87MG | Methylated | Low/Absent | ~100 - 230 | [5] |
| SF268 | Unmethylated | High | 147.2 ± 2.1 | [4] |
| SK-N-SH | Unmethylated | High | 234.6 ± 2.3 | [4] |
| T98G | Unmethylated | High | ~438 | [5] |
| D54-C0 (parental) | Not Specified | Not Specified | 544.6 | [6] |
| D54-P10 (resistant) | Not Specified | Not Specified | 1681.7 | [6] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by Temozolomide in Glioblastoma Cells
| Cell Line | Treatment | % Apoptotic Cells | % Cells in G2/M Phase | Reference |
| D54-C0 (sensitive) | 500 µM TMZ | ~25% | Not Reported | [6] |
| D54-P10 (resistant) | 500 µM TMZ | ~5% | Not Reported | [6] |
| U87MG | 100 µM TMZ | Not a primary outcome | Prolonged arrest | [7] |
| U87MG-E6 (p53 deficient) | 100 µM TMZ | Increased sub-G1 | Transient arrest | [7] |
| GBM11 | TMZ alone | No significant induction | Not Reported | [8] |
Key Signaling Pathways Activated by this compound-Induced DNA Damage
The cellular response to this compound-induced DNA damage is orchestrated by a complex network of signaling pathways. The activation of these pathways ultimately determines whether a glioblastoma cell undergoes apoptosis or survives.
The p53 Signaling Pathway
The tumor suppressor protein p53 is a critical mediator of the cellular response to DNA damage. In response to TMZ-induced double-strand breaks, p53 is activated and transcriptionally upregulates target genes involved in cell cycle arrest and apoptosis.[7] A key downstream effector of p53 is the cyclin-dependent kinase inhibitor p21, which plays a crucial role in inducing a prolonged G2/M cell cycle arrest.[7]
References
- 1. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Differentially Expressed Genes in Different Glioblastoma Regions and Their Association with Cancer Stem Cell Development and Temozolomide Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein alterations associated with temozolomide resistance in subclones of human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p53 effects both the duration of G2/M arrest and the fate of temozolomide-treated human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Activity of MTIC at Physiological pH
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the chemical stability of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), the key active metabolite of the chemotherapeutic agents dacarbazine (DTIC) and temozolomide (TMZ). A comprehensive understanding of this compound's behavior at physiological pH is critical for appreciating its mechanism of action and for the development of novel drug delivery strategies.
Formation of this compound from Prodrugs
This compound is not administered directly but is formed in vivo from its prodrugs, dacarbazine and temozolomide, through distinct activation pathways.
-
Temozolomide (TMZ): TMZ is an oral prodrug that is stable under acidic conditions but undergoes rapid, non-enzymatic hydrolysis at physiological pH (>7) to yield the active this compound.[1][2][3] This spontaneous conversion allows for systemic and central nervous system activity, as TMZ can cross the blood-brain barrier.[4]
-
Dacarbazine (DTIC): Unlike TMZ, dacarbazine requires metabolic activation in the liver.[5] It is converted to this compound through oxidative N-demethylation, a process catalyzed by cytochrome P450 enzymes, primarily CYP1A1, CYP1A2, and CYP2E1.[6][7][8]
Chemical Stability and Degradation at Physiological pH
This compound is an inherently unstable molecule at physiological pH (≈7.4). Its therapeutic efficacy is a direct consequence of this instability. Upon formation, it rapidly decomposes into two key species: 5-aminoimidazole-4-carboxamide (AIC), which is an inactive metabolite, and the highly electrophilic methyldiazonium ion.[4][9] This degradation is a rapid, first-order process.
Quantitative Stability Data
The stability of this compound and its primary prodrug, temozolomide, are highly pH-dependent. At physiological pH, their half-lives differ significantly, which is a key aspect of their pharmacology.
| Compound | Condition | Half-life (t½) | Reference(s) |
| This compound | Physiological pH (7.4) | ~2 minutes | [9] |
| Temozolomide | Plasma, pH 7.4 | 1.8 hours | [9][10] |
Mechanism of Action: DNA Alkylation Pathway
The cytotoxicity of this compound is mediated by the methyldiazonium ion generated during its degradation.[11] This potent electrophile readily transfers a methyl group to nucleophilic sites on DNA. The primary targets are the N7 and O6 positions of guanine and the N3 position of adenine.[1]
The resulting O6-methylguanine adduct is particularly cytotoxic. If not repaired by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), it leads to base mispairing during DNA replication. This damage triggers DNA mismatch repair (MMR) pathways, which can ultimately lead to cell cycle arrest at the G2/M phase and induce apoptosis (programmed cell death).[1]
Experimental Protocol for Stability Assessment
Determining the stability of this compound, or its rate of formation from a prodrug like TMZ, is crucial for preclinical studies. A standard approach involves incubating the compound in a physiologically relevant buffer and monitoring its concentration over time using high-performance liquid chromatography (HPLC).
Objective: To determine the degradation kinetics of a compound (e.g., this compound formed from TMZ) at physiological pH and temperature.
Materials:
-
Temozolomide (TMZ) powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or other modifier for mobile phase)
-
37°C water bath or incubator
-
HPLC system with a UV or PDA detector and a C18 column
-
Autosampler vials
-
Microcentrifuge tubes
Methodology:
-
Buffer Preparation: Prepare a stock of 1X PBS and adjust the pH to 7.4. Filter the buffer before use.
-
Standard Preparation: Prepare a stock solution of TMZ in a suitable organic solvent (e.g., DMSO) and create a series of calibration standards by diluting in the mobile phase.
-
Reaction Initiation:
-
Pre-warm the PBS (pH 7.4) to 37°C.
-
To initiate the reaction, add a small volume of a concentrated TMZ stock solution to the pre-warmed PBS to achieve the desired final concentration (e.g., 60 µM).[12] Mix immediately. This is time zero (t=0).
-
-
Incubation and Sampling:
-
Maintain the reaction mixture at 37°C.
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching: Immediately mix the sample with an equal volume of cold methanol or acidic solution to stop the degradation of TMZ and this compound.
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a mobile phase gradient appropriate for separating TMZ, this compound, and AIC.
-
Monitor the elution of compounds using a UV detector at a suitable wavelength.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound (and metabolites if desired) against the calibration curve.
-
Plot the natural logarithm of the compound's concentration versus time.
-
Determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Conclusion
The therapeutic action of dacarbazine and temozolomide is entirely dependent on the formation and subsequent degradation of this compound. Its profound instability at physiological pH, characterized by a half-life of only a few minutes, is not a limitation but rather the core of its cytotoxic mechanism. This rapid conversion into the methyldiazonium ion ensures localized DNA alkylation in target tissues. For drug development professionals, this inherent lability underscores the importance of prodrug design and highlights challenges and opportunities in creating delivery systems that can control the release and activation of such highly reactive compounds.
References
- 1. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temozolomide and Other Alkylating Agents in Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dacarbazine - Wikipedia [en.wikipedia.org]
- 6. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Approaching Sites of Action of Temozolomide for Pharmacological and Clinical Studies in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temozolomide - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 12. pH as a potential therapeutic target to improve temozolomide antitumor efficacy : A mechanistic modeling study - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Core Chemical Synthesis of MTIC for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), a critical active metabolite of the anticancer drugs dacarbazine and temozolomide. While this compound is predominantly generated in situ through metabolic activation or chemical degradation of its parent drugs, this document outlines a plausible direct synthetic route for research purposes, based on established principles of triazene chemistry. This guide includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the synthetic workflow and its mechanism of action to support researchers in the fields of oncology, pharmacology, and medicinal chemistry.
Introduction
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide, commonly known as this compound, is a potent DNA alkylating agent and the ultimate cytotoxic species responsible for the therapeutic effects of the chemotherapeutic agents dacarbazine and temozolomide.[1][2] Dacarbazine requires metabolic activation by liver microsomal enzymes to form this compound, while temozolomide undergoes spontaneous hydrolysis under physiological conditions to yield the same active compound.[3][4] this compound's high reactivity and short half-life make its direct synthesis and isolation challenging.[5] However, for in vitro studies and further drug development, a reliable method for its chemical synthesis is highly valuable.
This guide details a proposed synthetic pathway for this compound, starting from the commercially available precursor 5-aminoimidazole-4-carboxamide (AIC). The methodology is inferred from the well-established synthesis of dacarbazine and general protocols for triazene formation from diazonium salts.[6]
Proposed Synthesis of this compound
The proposed synthesis of this compound involves a two-step process: the diazotization of 5-aminoimidazole-4-carboxamide (AIC) to form the intermediate 5-diazoimidazole-4-carboxamide, followed by the coupling of this intermediate with methylamine to yield the final product, this compound.
Reaction Scheme
The overall reaction can be depicted as follows:
Step 1: Diazotization of 5-aminoimidazole-4-carboxamide (AIC)
AIC is reacted with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form 5-diazoimidazole-4-carboxamide.
Step 2: Coupling with Methylamine
The diazonium salt intermediate is then reacted with methylamine to form 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (this compound).
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈N₆O | [7] |
| Molecular Weight | 168.16 g/mol | [7] |
| Purity (typical) | ≥95% (for commercially available research grade) | [8] |
| Appearance | Crystalline solid | [3] |
| Solubility | Slightly soluble in DMSO and methanol (with heating) | [3] |
| λmax | 230, 315 nm | [3] |
| InChI Key | MVBPAIHFZZKRGD-UHFFFAOYSA-N | [7] |
Experimental Protocol
Disclaimer: The following protocol is a representative procedure based on analogous chemical reactions and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment. The intermediate, 5-diazoimidazole-4-carboxamide, is potentially unstable and should be handled with care.
Materials and Equipment
-
5-aminoimidazole-4-carboxamide (AIC)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Methylamine solution (e.g., 40% in water)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
-
Infrared (IR) spectrometer
Synthesis of 5-diazoimidazole-4-carboxamide (Intermediate)
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-aminoimidazole-4-carboxamide (AIC) in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred AIC solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
-
The resulting solution containing 5-diazoimidazole-4-carboxamide is used directly in the next step without isolation.
Synthesis of this compound
-
In a separate flask, prepare a solution of methylamine in water and cool it in an ice bath.
-
Slowly add the cold solution of 5-diazoimidazole-4-carboxamide to the methylamine solution with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at low temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The crude this compound may precipitate from the solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous solution with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as methanol/ether or dichloromethane/hexane.
-
Alternatively, column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) can be employed for purification.
-
Monitor the purification process using thin-layer chromatography (TLC).
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Visualizations
Synthesis Workflow
Caption: Proposed workflow for the chemical synthesis of this compound.
Signaling Pathway (Mechanism of Action)
Caption: Signaling pathway of this compound leading to cancer cell apoptosis.
Conclusion
This technical guide provides a foundational understanding of the chemical synthesis of this compound for research applications. The proposed synthetic route, derived from established chemical principles, offers a practical approach for obtaining this important biomolecule in a laboratory setting. The provided experimental protocol, quantitative data, and visual diagrams are intended to facilitate further research into the pharmacology and therapeutic potential of this compound and its derivatives. Researchers should exercise caution and adhere to all safety guidelines when attempting this synthesis due to the potential instability of the diazo intermediate.
References
- 1. Triazenes and triazines, Triazenes [ebrary.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. raj.emorychem.science [raj.emorychem.science]
- 4. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor imidazotetrazines. 1. Synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3 H)-one , a novel broad-spectrum antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triazenes - Wikipedia [en.wikipedia.org]
- 7. 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide | C5H8N6O | CID 76953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DSpace [bradscholars.brad.ac.uk]
MTIC degradation products and cytotoxicity
An In-depth Technical Guide on the Degradation Products and Cytotoxicity of MTIC
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide (this compound) is the pivotal active metabolite of the chemotherapeutic alkylating agents dacarbazine (DTIC) and temozolomide (TMZ). While dacarbazine requires enzymatic activation by hepatic cytochrome P450, temozolomide undergoes spontaneous, non-enzymatic hydrolysis at physiological pH to yield this compound.[1][2] This guide provides a comprehensive overview of the degradation pathway of this compound, its mechanism of cytotoxic action, associated signaling pathways, and detailed experimental protocols for its study.
This compound Degradation Pathway
This compound is an inherently unstable molecule under physiological conditions. It rapidly decomposes into two primary products: 5-aminoimidazole-4-carboxamide (AIC) and a highly reactive methyldiazonium cation.[3] The methyldiazonium ion is the ultimate alkylating species responsible for the compound's therapeutic effect.[1] AIC is a purine analog that can be incorporated into nucleic acid biosynthesis pathways.[1]
Mechanism of Action and Signaling Pathways
The cytotoxicity of this compound is mediated by the methyldiazonium cation, which transfers a methyl group to DNA bases, primarily at the N-7 and O-6 positions of guanine.[2] While N-7 methylation is more frequent, the O-6-methylguanine (O⁶-MeG) adduct is the primary lesion responsible for the cytotoxic effects.[4]
This O⁶-MeG lesion can be repaired by the suicide enzyme O⁶-methylguanine-DNA methyltransferase (MGMT).[2][5] If MGMT is deficient or depleted, the O⁶-MeG adduct persists and is misread by the DNA mismatch repair (MMR) system during replication, leading to futile repair cycles, DNA double-strand breaks, and cell cycle arrest.[4] This sustained DNA damage activates a complex signaling cascade, prominently involving the tumor suppressor protein p53.[6] Activated p53 can trigger the intrinsic pathway of apoptosis by promoting the release of cytochrome c from the mitochondria.[7] Cytochrome c release leads to the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in programmed cell death.[2][7]
Quantitative Cytotoxicity Data
The cytotoxic potency of this compound is highly dependent on the status of the MGMT DNA repair enzyme. Cell lines with low or no MGMT expression (Mer-) are significantly more sensitive to this compound compared to those with high MGMT expression (Mer+).[8]
| Cell Line | MGMT Status | ID₅₀ (µmol/L) | Reference |
| VA13 | Mer- | 15 | [8] |
| A549 | Mer+Rem- | 210 | [8] |
| HT29 | Mer+Rem+ | 650 | [8] |
Table 1: In vitro cytotoxicity of this compound in human cell lines with differing MGMT phenotypes.[8]
Key Experimental Protocols
General Cell Culture for Melanoma Lines
This protocol provides general guidelines for the culture of human melanoma cell lines, which are often used to study this compound's precursors.
-
Media Preparation: Use a base medium such as DMEM or a specialized tumor medium. The pH should be maintained around 7.6.[6]
-
Incubation: Culture cells at 36.5°C in a humidified incubator with 5% CO₂. Temperatures above 37°C can be detrimental to cell viability.[6]
-
Thawing: Thaw frozen vials rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 10 mL of pre-warmed complete medium. Centrifuge at 500 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.[9] Plate into an appropriate flask (e.g., T-25).[9]
-
Subculturing (Passaging): When cells reach 80-90% confluency, wash with PBS and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin, centrifuge the cells, and resuspend in fresh medium at the desired seeding density for new flasks.[9]
-
Note on Pigmentation: Some melanoma lines produce melanin, which can cause the culture medium to turn brown. This is a normal characteristic of these cells.[6]
Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[3][10]
Protocol:
-
Cell Plating: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare fresh serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include untreated (vehicle) controls. Incubate for a period relevant to the drug's mechanism (e.g., 48-72 hours).
-
MTT Addition: Following incubation, add 10 µL of sterile MTT stock solution (5 mg/mL in PBS) to each well.[3]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[3][12] Use a reference wavelength of >650 nm if desired.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance of medium-only wells.
Analysis of this compound and Degradation Products by HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method to quantify this compound and monitor its degradation.[7] A stability-indicating method ensures that the drug peak is resolved from all degradation products.[13]
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector is used.
-
Column: A C8 or C18 reversed-phase column (e.g., 150 mm x 3.9 mm, 5 µm particle size) is typically employed.[14]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted) and an organic solvent like acetonitrile or methanol.[14]
-
Forced Degradation Study (for method validation): To ensure specificity, forced degradation of this compound is performed.[13]
-
Acid/Base Hydrolysis: Incubate this compound solution in HCl (e.g., 0.1 N) and NaOH (e.g., 0.1 N) at room temperature.[13]
-
Oxidative Degradation: Treat this compound solution with hydrogen peroxide (e.g., 3-10% H₂O₂).[14]
-
Thermal and Photolytic Stress: Expose solid this compound and this compound in solution to heat (e.g., 70°C) and UV light.[14]
-
-
Sample Preparation: Dilute samples (from in vitro reactions or formulations) in the mobile phase to an appropriate concentration.
-
Analysis: Inject the samples into the HPLC system. Monitor the elution profile at a suitable wavelength (e.g., 280 nm).[14] The retention time of this compound can be compared to a reference standard for identification, and the peak area can be used for quantification. Degradation is observed by the decrease in the this compound peak area and the appearance of new peaks corresponding to its degradation products.[13]
References
- 1. Influence of p53 and caspase 3 activity on cell death and senescence in response to methotrexate in the breast tumor cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wild-type and mutant p53 proteins interact with mitochondrial caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loss of O6-methylguanine DNA methyltransferase (MGMT) in macrophages alters responses to TLR3 stimulation and enhances DNA double-strand breaks and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips for Culturing Human Melanoma Cell Lines | Rockland [rockland.com]
- 7. p53 induces apoptosis by caspase activation through mitochondrial cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biomol.com [biomol.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the DNA Alkylation Mechanism of MTIC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the DNA alkylation mechanism of 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), the active metabolite of the chemotherapeutic agents dacarbazine and temozolomide. We delve into the metabolic activation of these prodrugs, the formation of the reactive methyl diazonium cation, and the subsequent methylation of DNA at various nucleophilic sites. This guide details the cytotoxic effects of the resulting DNA adducts, the cellular DNA damage response pathways, including Base Excision Repair (BER) and Mismatch Repair (MMR), and the mechanisms of resistance. Furthermore, we provide detailed experimental protocols for key assays used to study this compound's mechanism of action and present quantitative data on its cytotoxicity and DNA adduct formation.
Introduction
This compound is a potent DNA alkylating agent that plays a crucial role in the treatment of various cancers, most notably glioblastoma and malignant melanoma. It is the common active metabolite of two clinically important prodrugs: dacarbazine and temozolomide. Understanding the intricate molecular mechanisms of this compound's action is paramount for optimizing its therapeutic efficacy, overcoming drug resistance, and developing novel anticancer strategies. This guide aims to provide a detailed technical resource for researchers and professionals in the field of oncology and drug development.
Metabolic Activation of this compound Precursors
This compound is not administered directly but is generated in vivo from its prodrugs. The activation pathways for dacarbazine and temozolomide differ significantly.
-
Dacarbazine (DTIC): Requires enzymatic activation in the liver. Cytochrome P450 enzymes, primarily CYP1A1, CYP1A2, and CYP2E1, catalyze the N-demethylation of dacarbazine to form 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide (Hthis compound). Hthis compound is unstable and spontaneously eliminates formaldehyde to yield this compound.
-
Temozolomide (TMZ): Undergoes spontaneous, non-enzymatic hydrolysis at physiological pH (approximately 7.4). This conversion is a key advantage of temozolomide, as it does not rely on hepatic metabolism and can occur directly at the tumor site. The hydrolysis of temozolomide opens its tetrazine ring to form this compound.
The Core Mechanism: DNA Alkylation by this compound
Once formed, this compound is a short-lived intermediate. It rapidly decomposes to form 5-aminoimidazole-4-carboxamide (AIC), a natural purine precursor, and the highly reactive methyl diazonium cation (CH₃N₂⁺) . This cation is the ultimate electrophilic species responsible for the alkylation of DNA.
The methyl diazonium cation readily transfers a methyl group to nucleophilic sites on the DNA bases. The primary targets for methylation are:
-
N7-position of guanine (N7-methylguanine): This is the most abundant adduct, accounting for the majority of methylation events.
-
O6-position of guanine (O6-methylguanine): Although a less frequent modification, this is considered the most cytotoxic and mutagenic lesion.
-
N3-position of adenine (N3-methyladenine): Another significant adduct that contributes to cytotoxicity.
Quantitative Data
Cytotoxicity of this compound
The cytotoxic effects of this compound are often evaluated by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. It is important to note that much of the available data pertains to the prodrug temozolomide, from which this compound is derived. The sensitivity of cell lines is heavily influenced by their DNA repair capacity, particularly the expression of O6-methylguanine-DNA methyltransferase (MGMT).
| Cell Line | Cancer Type | MGMT Status | Temozolomide IC50 (µM) |
| U87 MG | Glioblastoma | Methylated (Low) | ~25-100 |
| T98G | Glioblastoma | Unmethylated (High) | > 500 |
| A172 | Glioblastoma | Methylated (Low) | ~50-150 |
| LN-229 | Glioblastoma | Methylated (Low) | ~30-100 |
| SF-767 | Glioblastoma | Unmethylated (High) | > 400 |
| HT-29 | Colon Cancer | Unmethylated (High) | ~100-300 |
| HCT116 | Colon Cancer | Methylated (Low) | ~20-80 |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., exposure time, assay method). The data presented here are approximate ranges compiled from various sources.
Relative Abundance of this compound-Induced DNA Adducts
The distribution of DNA adducts formed by this compound is crucial to its mechanism of action. While N7-methylguanine is the most frequent lesion, the cytotoxic effects are largely attributed to O6-methylguanine.
| DNA Adduct | Relative Abundance (%) |
| N7-methylguanine | 60 - 80% |
| N3-methyladenine | 9 - 12% |
| O6-methylguanine | 5 - 8% |
Note: The relative percentages can be influenced by the local DNA sequence and chromatin structure.
Cellular Response to this compound-Induced DNA Damage
The formation of DNA adducts by this compound triggers a complex cellular response, primarily involving DNA repair pathways. The fate of the cell—survival, senescence, or apoptosis—is determined by the balance between DNA damage and repair capacity.
Base Excision Repair (BER)
The BER pathway is the primary mechanism for repairing the most common this compound-induced lesions, N7-methylguanine and N3-methyladenine. The process is initiated by a DNA glycosylase, such as N-methylpurine DNA glycosylase (MPG), which recognizes and excises the damaged base. This creates an apurinic/apyrimidinic (AP) site, which is then processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.
O6-Methylguanine-DNA Methyltransferase (MGMT)
The O6-methylguanine adduct is repaired by a specific DNA repair protein called O6-methylguanine-DNA methyltransferase (MGMT). MGMT directly transfers the methyl group from the O6 position of guanine to one of its own cysteine residues. This is a stoichiometric, "suicide" reaction, as the methylated MGMT protein is subsequently degraded. The expression level of MGMT is a critical determinant of resistance to this compound-generating drugs. Tumors with high levels of MGMT can efficiently repair the O6-methylguanine adducts, leading to drug resistance. Conversely, tumors with low or silenced MGMT expression are more sensitive to these agents.
Mismatch Repair (MMR) and Futile Cycling
In cells with deficient MGMT activity, the O6-methylguanine adduct persists. During DNA replication, DNA polymerase often mispairs this lesion with thymine instead of cytosine. The Mismatch Repair (MMR) system recognizes this O6-methylguanine:thymine mismatch. However, instead of correcting the original lesion, the MMR machinery attempts to remove the newly synthesized thymine. This leads to a "futile cycle" of thymine removal and re-insertion, which can result in persistent single- and double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis. This MMR-dependent futile cycling is a key contributor to the cytotoxicity of this compound in MGMT-deficient cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cultured cancer cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
This compound (or its prodrug, temozolomide)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot the results to determine the IC50 value.
DNA Damage Detection (Comet Assay)
The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.
Materials:
-
Frosted microscope slides
-
Normal melting point agarose
-
Low melting point agarose
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, ethidium bromide)
-
Fluorescence microscope
Procedure:
-
Coat frosted microscope slides with a layer of normal melting point agarose and let it solidify.
-
Treat cells with this compound for the desired time and concentration.
-
Harvest the cells and resuspend them in PBS at a concentration of ~1 x 10^5 cells/mL.
-
Mix the cell suspension with low melting point agarose at 37°C.
-
Pipette the cell-agarose mixture onto the pre-coated slides and cover with a coverslip.
-
Allow the agarose to solidify at 4°C.
-
Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
After lysis, place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and let them sit for 20-40 minutes to allow DNA unwinding.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Gently remove the slides and neutralize them with the neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the "comets" under a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.
Quantification of DNA Adducts by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of specific DNA adducts.[1][2][3][4]
General Workflow:
-
Expose cells or animal models to this compound or its prodrugs.
-
Isolate genomic DNA from the treated samples.
-
Digest the DNA to individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase).
-
Use stable isotope-labeled internal standards for each adduct to be quantified.
-
Separate the nucleosides using high-performance liquid chromatography (HPLC).
-
Detect and quantify the specific adducts using a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode. The mass spectrometer is programmed to detect the specific mass-to-charge ratio of the parent ion and its characteristic fragment ions for each adduct and its corresponding internal standard.
-
The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration of the adduct in the original DNA sample.
Visualization of Signaling Pathways and Experimental Workflows
Caption: Metabolic activation of dacarbazine and temozolomide to this compound and subsequent DNA alkylation.
Caption: The Base Excision Repair (BER) pathway for this compound-induced N7-methylguanine and N3-methyladenine adducts.[5][6][7]
Caption: The Mismatch Repair (MMR) futile cycle triggered by O6-methylguanine leading to apoptosis.
Conclusion
The DNA alkylation mechanism of this compound is a complex process involving metabolic activation, the formation of a highly reactive methylating agent, and the induction of various DNA adducts. The cellular response to this damage, dictated by the interplay of DNA repair pathways such as BER, MGMT-mediated repair, and MMR, ultimately determines the therapeutic outcome. A thorough understanding of these mechanisms, supported by robust experimental methodologies, is essential for the continued development of effective cancer therapies that leverage the cytotoxic potential of this compound while mitigating resistance. This guide provides a foundational resource for researchers dedicated to advancing this critical area of oncology.
References
- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of mass spectrometry for quantitation of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Elusive Pharmacokinetics of MTIC: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide (MTIC) is the crucial, active metabolite of the chemotherapeutic agents dacarbazine (DTIC) and temozolomide (TMZ). Its potent DNA alkylating activity is central to the anticancer effects of these prodrugs. However, the inherent chemical instability and extremely short half-life of this compound present significant challenges for its direct pharmacokinetic (PK) analysis in preclinical models. This technical guide provides a comprehensive overview of the known aspects of this compound pharmacokinetics, details the experimental and bioanalytical methodologies required to study this transient compound, and summarizes the current understanding of its metabolic generation.
Metabolic Activation Pathways of Dacarbazine and Temozolomide to this compound
The formation of this compound is the pivotal step in the mechanism of action of both dacarbazine and temozolomide. While they both yield the same active metabolite, their activation pathways are distinct.
Dacarbazine, an older-generation triazene alkylating agent, requires initial metabolic activation in the liver.[1][2] This process is primarily mediated by cytochrome P450 enzymes, which N-demethylate dacarbazine to form 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide (Hthis compound). Hthis compound is unstable and subsequently eliminates formaldehyde to generate this compound.[3]
In contrast, temozolomide, a second-generation imidazotetrazine derivative, was designed to bypass this hepatic metabolism. Temozolomide is stable at acidic pH but undergoes spontaneous, non-enzymatic hydrolysis at physiological pH (approximately 7.4) to rapidly form this compound.[4][5] This conversion occurs systemically, allowing for more consistent and predictable generation of the active compound.[6]
Once formed, this compound itself is highly unstable and has a very short half-life, reported to be in the order of minutes.[7] It spontaneously decomposes into 5-aminoimidazole-4-carboxamide (AIC), an inactive metabolite, and a highly reactive methyldiazonium cation. This cation is the ultimate alkylating species that transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine, leading to cytotoxicity and tumor cell death.[6][8]
Figure 1. Metabolic conversion of dacarbazine and temozolomide to the active metabolite this compound.
Quantitative Pharmacokinetic Data
Direct and comprehensive pharmacokinetic profiling of this compound in preclinical models is exceptionally challenging due to its rapid degradation. Consequently, there is a scarcity of published studies reporting a full panel of PK parameters (Cmax, AUC, t1/2, CL, Vd) specifically for this compound. Most preclinical pharmacokinetic studies focus on the parent drugs, dacarbazine and temozolomide, and sometimes the more stable downstream metabolite, AIC. The pharmacokinetic properties of this compound are often inferred from the kinetics of the parent drug and the observed pharmacological effects.
While a complete dataset is not available in the public domain, the following table summarizes the known characteristics and the significant challenges in quantifying this compound.
| Parameter | Value | Preclinical Model | Comments and Challenges |
| Half-life (t1/2) | ~2 minutes | In vitro/Inferred in vivo | The extremely short half-life is the primary obstacle to accurate in vivo quantification.[7] |
| Cmax | Not reliably reported | - | Rapid formation and degradation make capturing the true peak concentration difficult. |
| AUC | Not reliably reported | - | The area under the curve is likely to be very small and difficult to measure accurately. |
| Clearance (CL) | High (inferred) | - | The rapid, non-enzymatic degradation suggests a very high clearance. |
| Volume of Distribution (Vd) | Not determined | - | The high reactivity and short lifespan preclude meaningful determination of distribution. |
Researchers should be aware that any reported this compound concentrations in preclinical studies are highly dependent on the rigorousness and speed of the sample collection, processing, and analytical methodology.
Experimental Protocols
Conducting pharmacokinetic studies for an unstable metabolite like this compound requires meticulous planning and execution, with a strong emphasis on minimizing any delay between sample collection and analysis or stabilization.
Preclinical Model and Dosing
-
Animal Models: Common preclinical models include mice (e.g., CD-1, BALB/c) and rats (e.g., Sprague-Dawley, Wistar).
-
Drug Administration:
-
Dacarbazine: Typically administered intravenously (IV) as it has poor oral bioavailability. A common vehicle is a solution in citric acid and mannitol, adjusted to an acidic pH for stability.
-
Temozolomide: Can be administered orally (PO) via gavage or intravenously. For oral administration, it is often suspended in a vehicle like 0.5% methylcellulose. For IV administration, it can be dissolved in a suitable vehicle, but care must be taken as it will start to convert to this compound at neutral pH.
-
Blood Sampling and Handling
-
Sampling Sites: For rodents, common blood sampling sites include the tail vein, saphenous vein, or via cardiac puncture for terminal collection.
-
Anticoagulant: K2-EDTA is a commonly used anticoagulant.
-
Critical Handling Steps for this compound Stability:
-
Immediate Cooling: Blood samples should be collected into pre-chilled tubes and immediately placed on ice.
-
Rapid Plasma Separation: Centrifuge the blood samples as quickly as possible (e.g., within 5-10 minutes of collection) at 4°C to separate the plasma.
-
Acidification/Stabilization: The resulting plasma should be immediately stabilized. This can be achieved by transferring the plasma to a tube containing a small amount of an acidic solution to lower the pH and slow the degradation of this compound. Alternatively, immediate protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) can be performed.
-
Storage: Stabilized samples should be immediately frozen and stored at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound due to its high sensitivity and selectivity.
-
Sample Preparation:
-
Protein Precipitation: This is a common and rapid method. A simple protocol involves adding a threefold volume of cold acetonitrile (containing an internal standard) to the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then analyzed.
-
Solid-Phase Extraction (SPE): This can also be used for sample clean-up but may be more time-consuming, which could be a disadvantage for an unstable analyte.
-
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an acidic aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is common. The acidic mobile phase helps to maintain the stability of this compound during the chromatographic run.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
-
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines, with a particular focus on the stability of this compound in the biological matrix under various conditions (bench-top, freeze-thaw, and long-term storage). Given this compound's instability, these experiments are critical.
Experimental Workflow
The following diagram illustrates a logical workflow for a preclinical pharmacokinetic study of this compound, emphasizing the critical steps for handling an unstable analyte.
Figure 2. Workflow for a preclinical PK study of an unstable metabolite like this compound.
Conclusion
The study of this compound pharmacokinetics in preclinical models is a complex undertaking defined by the compound's inherent instability. While direct and comprehensive PK profiling remains a significant challenge, a thorough understanding of its metabolic generation from dacarbazine and temozolomide, coupled with meticulously designed experimental protocols and advanced bioanalytical techniques, can provide valuable insights. The key to successfully generating reliable data lies in the rapid and precise handling of biological samples to mitigate the rapid degradation of this compound. Future advancements in bioanalytical methodologies, such as in situ derivatization to form a stable product immediately upon sample collection, may offer new avenues to more accurately characterize the in vivo behavior of this critical anticancer metabolite.
References
- 1. Pharmacokinetics of dacarbazine and unesbulin and CYP1A2‐mediated drug interactions in patients with leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for parallel proteomic and metabolomic analysis of mouse intervertebral disc tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacokinetic properties of the temozolomide perillyl alcohol conjugate (NEO212) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selectscience.net [selectscience.net]
- 7. researchgate.net [researchgate.net]
- 8. Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: An In-depth Technical Guide to the Interaction of MTIC with DNA Repair Enzymes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The alkylating agent 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC) is the active metabolite of the widely used chemotherapeutic drug temozolomide (TMZ). Its clinical efficacy is intrinsically linked to its ability to induce DNA damage, which, if left unrepaired, triggers cellular apoptosis. However, the cellular DNA repair machinery presents a formidable barrier to the cytotoxic effects of this compound, often leading to therapeutic resistance. This technical guide provides a comprehensive overview of the intricate interplay between this compound and the key DNA repair enzymes and pathways, including O6-methylguanine-DNA methyltransferase (MGMT), Base Excision Repair (BER), Mismatch Repair (MMR), and the role of Poly (ADP-ribose) polymerase (PARP). We present available quantitative data, detailed experimental protocols for studying these interactions, and visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research in overcoming this compound resistance.
Introduction: The Mechanism of this compound-Induced DNA Damage
Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to its active metabolite, this compound.[1][2] this compound is an unstable molecule that further degrades to a methyldiazonium cation, a potent methylating agent.[3][4] This cation readily transfers a methyl group to nucleophilic sites on DNA bases, creating a spectrum of DNA adducts. The primary adducts formed are N7-methylguanine (N7-MeG), accounting for approximately 70-80% of all methylation events, followed by N3-methyladenine (N3-MeA) at about 9-20%, and O6-methylguanine (O6-MeG) at 5-10%.[5][6][7] While N7-MeG and N3-MeA are the most abundant lesions, it is the less frequent O6-MeG adduct that is considered the most cytotoxic and mutagenic lesion.[1]
dot
References
- 1. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 2. researchgate.net [researchgate.net]
- 3. Structural studies of human alkyladenine glycosylase and E. coli 3-methyladenine glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Methods for Studying DNA Glycosylases Functioning in Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Depurination of N7-methylguanine by DNA glycosylase AlkD is dependent on the DNA backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of MTIC in Plasma Samples
Introduction
Temozolomide (TMZ) is an oral alkylating agent used in the treatment of brain tumors such as glioblastoma and anaplastic astrocytoma.[1][2] TMZ is a prodrug, meaning it is converted in the body into its active form.[3][4] At physiological pH, TMZ undergoes spontaneous, non-enzymatic hydrolysis to the active metabolite 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).[4][5] this compound is the primary cytotoxic agent responsible for the therapeutic effects of temozolomide.[6] It readily methylates DNA, leading to futile DNA repair cycles and ultimately, tumor cell death.[1][5]
Given that this compound is the active moiety, quantifying its levels in plasma is crucial for pharmacokinetic (PK) studies, assessing drug metabolism, and optimizing therapeutic strategies in drug development. However, this compound is inherently unstable under physiological conditions, which presents a significant analytical challenge.[6][7] These application notes provide a detailed protocol for the sensitive and selective quantification of this compound in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a standard and robust method for this purpose.[7][8]
Mechanism of Action: From Temozolomide to DNA Alkylation
Temozolomide's efficacy is dependent on its conversion to this compound. Once administered, TMZ, a small lipophilic molecule, crosses the blood-brain barrier.[1][2] In the body, at a physiological pH of ~7.4, it spontaneously hydrolyzes into this compound.[4] this compound then rapidly decomposes to form two products: a highly reactive methyldiazonium cation and 5-aminoimidazole-4-carboxamide (AIC), an inactive metabolite.[1][4] The methyldiazonium cation is the ultimate alkylating species that transfers a methyl group to DNA, primarily at the O-6 and N-7 positions of guanine residues.[2][5] This DNA damage triggers apoptosis in cancer cells.[5]
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol details a validated method for quantifying this compound in plasma, adapted from established procedures.[7] Due to the instability of this compound, rapid sample processing is essential for accurate measurement.[6][7]
1. Materials and Reagents
-
This compound analytical standard
-
Dacarbazine (DTIC) as an internal standard (IS)[7]
-
Methanol (LC-MS grade)[9]
-
Acetonitrile (LC-MS grade)[9]
-
Ammonium Formate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Control (blank) human plasma
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source[7]
-
Microcentrifuge
-
Calibrated pipettes
-
Autosampler vials
3. Preparation of Solutions
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and DTIC (IS) in methanol. Store at -80°C.[12]
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 methanol/water mixture to create working standards for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the DTIC stock solution to a fixed concentration (e.g., 100 ng/mL) in methanol.
4. Sample Preparation (Protein Precipitation) The protein precipitation or "plasma crash" method is a rapid and effective technique for extracting small molecules from plasma.[13][14]
Protocol Steps:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 70 µL of the plasma sample.[7]
-
Add a specified volume of the IS working solution (e.g., 10 µL of 100 ng/mL DTIC).
-
Add 3 volumes of cold methanol (e.g., 210 µL) to precipitate the plasma proteins.[6][14]
-
Vortex the mixture for 10-20 seconds.
-
Centrifuge the tubes at high speed (e.g., 14,000 rcf) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for immediate analysis.[7]
5. LC-MS/MS Method Parameters The following table summarizes typical parameters for an LC-MS/MS method for this compound quantification.[7]
| Parameter | Recommended Setting |
| LC System | |
| Column | C8 or C18, e.g., 50 mm x 2.1 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Elution | Isocratic or Gradient Elution[7] |
| Injection Volume | 5 - 10 µL[10] |
| Column Temperature | 40°C |
| Run Time | Approx. 4.5 minutes[7] |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Analysis Mode | Selected Reaction Monitoring (SRM)[7] |
| SRM Transitions | To be optimized based on instrument |
| This compound (Analyte) | e.g., m/z 183 -> 127 |
| DTIC (Internal Standard) | e.g., m/z 183 -> 127 (Note: DTIC is an isomer of this compound and may require chromatographic separation) or other IS. |
6. Calibration and Quality Control
-
Calibration Standards: Prepare calibration standards by spiking known concentrations of this compound working solutions into blank plasma. Process these standards alongside the unknown samples. A typical linear range is 10 to 500 ng/mL.[7]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the method's accuracy and precision.
Data Analysis and Expected Performance
1. Linearity A calibration curve is generated by plotting the peak area ratio (this compound peak area / IS peak area) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The method should demonstrate good linearity, with a correlation coefficient (R²) greater than 0.99.[9][15]
| Parameter | Acceptance Criteria | Typical Result |
| Calibration Range | - | 10 - 500 ng/mL[7] |
| Regression Model | - | Linear, 1/x² |
| Correlation Coefficient (R²) | > 0.99 | ≥ 0.995 |
2. Accuracy and Precision The accuracy and precision of the method are determined by analyzing the QC samples in replicate (n=5 or 6) on different days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Acceptance Criteria | ≤ 15% (≤ 20% for LLOQ) | ≤ 15% (≤ 20% for LLOQ) | ± 15% (± 20% for LLOQ) | |
| LLOQ | 10 | < 17% | < 17% | ± 15% |
| Low QC | 30 | < 12% | < 12% | ± 11% |
| Mid QC | 150 | < 12% | < 12% | ± 11% |
| High QC | 400 | < 12% | < 12% | ± 11% |
| Data in the table represents expected performance based on published literature.[7] |
3. Lower Limit of Quantitation (LLOQ) The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For this compound in plasma, an LLOQ of 10 ng/mL has been successfully validated.[7]
4. Stability Due to this compound's instability, stability tests are critical.[6][7] Samples should be processed and analyzed rapidly.[7] If storage is necessary, methanolic supernatants should be kept at -70°C or lower.[6] Freeze-thaw stability should also be evaluated to ensure sample integrity after storage cycles.[11]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Temozolomide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic properties of the temozolomide perillyl alcohol conjugate (NEO212) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of 3-methyl-(triazen-1-yl)imidazole-4-carboximide following administration of temozolomide to patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC/MS/MS method for the quantitation of this compound (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an LC-MS/MS assay to determine plasma pharmacokinetics of the radioprotectant octadecyl thiophosphate (OTP) in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ionsource.com [ionsource.com]
- 15. journals.plos.org [journals.plos.org]
Application Notes and Protocols for the Development of Stable Analogs of MTIC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of stable analogs of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), the active metabolite of the anticancer drugs dacarbazine and temozolomide. The inherent instability of this compound limits its direct therapeutic use, necessitating the development of more stable prodrugs and analogs with improved pharmacological profiles. This document outlines the synthesis of promising analogs, protocols for their stability and cytotoxicity assessment, and insights into their mechanisms of action.
Introduction to Stable this compound Analogs
This compound exerts its anticancer effect by methylating DNA, leading to cytotoxicity in rapidly dividing tumor cells. However, its short half-life under physiological conditions poses a significant challenge for drug delivery and efficacy.[1] The development of stable analogs aims to overcome this limitation, offering the potential for improved oral bioavailability, enhanced tumor targeting, and circumvention of resistance mechanisms. Key strategies in developing stable this compound analogs include modifications of the imidazole ring and the triazene moiety to enhance chemical stability while ensuring efficient conversion to the active methylating agent within the tumor microenvironment.
This document focuses on three promising classes of stable this compound analogs:
-
Pyridine Analogs of Dacarbazine: Replacing the imidazole ring with a non-tautomerizable pyridine ring to enhance stability.
-
Imidazotetrazine Analogs (e.g., DP68, DP86): Novel temozolomide analogs designed to overcome resistance mediated by O6-methylguanine-DNA methyltransferase (MGMT) and mismatch repair (MMR) systems.[2][3]
-
Temozolomide Esters: Esterification at the C8 position of the imidazotetrazine core to improve stability and lipophilicity.[4][5]
Quantitative Data Summary
The following tables summarize the cytotoxic activity and stability of selected this compound analogs compared to their parent compounds.
Table 1: Cytotoxicity of this compound Analogs in Human Cancer Cell Lines
| Compound | Cell Line | MGMT Status | IC50 (µM) | Reference |
| Dacarbazine | Isolated Rat Hepatocytes | N/A | 56 | [6] |
| Pyridine Analog | Isolated Rat Hepatocytes | N/A | 33 | [6] |
| Temozolomide (TMZ) | U87MG | Expressing | 187 ± 38 | [2] |
| DP68 | U87MG | Expressing | 1.3 ± 0.6 | [2] |
| DP86 | U87MG | Expressing | 43 ± 24 | [2] |
| Temozolomide (TMZ) | GBM12 | Non-expressing | 3.2 ± 0.3 | [2] |
| DP68 | GBM12 | Non-expressing | 0.8 ± 0.1 | [2] |
| DP86 | GBM12 | Non-expressing | 19 ± 3 | [2] |
| Phenolic TMZ Ester (3i) | U87MG | N/A | ~5 | [4][5] |
| Phenolic TMZ Ester (3j) | U87MG | N/A | ~5 | [4][5] |
Table 2: Stability of Temozolomide Ester Analogs
| Compound | Time to 50% Hydrolysis by PLE (minutes) | Reference |
| TMZ Ester (3i, p-nitro) | < 4.2 | [5] |
| TMZ Ester (3j, p-chloro) | < 4.2 | [5] |
| TMZ Ester (3l, p-phenyl) | < 4.2 | [5] |
| TMZ Ester (3n, p-tolyl) | < 4.2 | [5] |
| TMZ Ester (3h, p-methoxy) | 7.3 | [5] |
| TMZ Ester (3k, p-nitrile) | 13.7 | [5] |
PLE: Porcine Liver Esterase
Experimental Protocols
Synthesis of a Pyridine Analog of Dacarbazine
This protocol describes the synthesis of 3-(3,3-dimethyl-1-triazenyl)pyridine, a stable, non-tautomerizable analog of dacarbazine.
Materials:
-
3-Aminopyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Urea
-
Sodium Carbonate (Na2CO3)
-
40% Dimethylamine solution
-
Ethyl Acetate
-
Water
-
Ice bath
Procedure:
-
Prepare a solution of 3-aminopyridine (0.02 mol, 1.88 g) in concentrated HCl (8 mL) and water (5 mL) in an ice bath, maintaining the temperature at 0°C.
-
Slowly add a solution of sodium nitrite (0.02 mol, 1.38 g) in 3.5 mL of water dropwise to the 3-aminopyridine solution, ensuring the temperature remains at 0°C.
-
Stir the mixture for an additional 15 minutes after the addition is complete.
-
Add a solution of urea (0.1 g in 0.3 mL of water) and continue stirring for 20 minutes.
-
In a separate flask, prepare a mixture of sodium carbonate (7.42 g in 25 mL of water) and 40% dimethylamine solution (6 mL).
-
Add the diazonium salt solution to the sodium carbonate-dimethylamine mixture, which will result in a red-colored mixture.
-
Filter the resulting mixture and extract the filtrate with ethyl acetate (60 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
General Synthesis of Temozolomide Ester Analogs
This protocol outlines a general procedure for the synthesis of phenolic ester analogs of temozolomide.[4][5]
Materials:
-
Temozolomide (TMZ)
-
Nitrous Acid (generated in situ from Sodium Nitrite and Sulfuric Acid)
-
Thionyl Chloride (SOCl2)
-
Dimethylformamide (DMF)
-
Appropriate phenol
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
Procedure:
Step 1: Synthesis of TMZ Acid (2)
-
Hydrolyze the carbamoyl group of TMZ using nitrous acid to form TMZ acid (3-methyl-4-oxo-imidazo[5,1-d][2][4][6][7]tetrazine-8-carboxylic acid).[5]
Step 2: Synthesis of Phenolic Ester Analogs (e.g., 3h-3n)
-
To a solution of TMZ acid (1 equivalent) in a 1:1 mixture of THF and DCM, add EDC·HCl (1.2 equivalents) and DMAP (0.1 equivalents).
-
Add the desired phenol (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Stability-Indicating HPLC Assay for this compound Analogs
This protocol provides a framework for developing an HPLC method to assess the stability of this compound analogs.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 series or equivalent with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of aqueous acetate buffer (0.02 M, pH 4.5) and acetonitrile is a good starting point. The gradient should be optimized to separate the parent drug from its degradation products.[8]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 30 µL.
-
Detection Wavelength: Monitor at the λmax of the analog.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO or methanol) and dilute to a known concentration with the mobile phase.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the analog solution with 0.1 M HCl at 60°C for a defined period.
-
Base Hydrolysis: Treat the analog solution with 0.1 M NaOH at 60°C for a defined period.
-
Oxidative Degradation: Treat the analog solution with 3% H2O2 at room temperature.
-
Thermal Degradation: Heat a solid sample of the analog at a specified temperature.
-
Photolytic Degradation: Expose a solution of the analog to UV light.
-
-
Analysis: Inject the stressed samples into the HPLC system and analyze the chromatograms for the appearance of degradation peaks and a decrease in the peak area of the parent compound.
-
Data Evaluation: The method is considered stability-indicating if all degradation products are well-resolved from the parent peak. The rate of degradation can be quantified by monitoring the decrease in the parent peak area over time.
Cytotoxicity Assessment by MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound analogs on cancer cell lines.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound analog stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
DNA Interstrand Cross-linking by Comet Assay
This modified alkaline comet assay can be used to detect DNA interstrand cross-links induced by certain this compound analogs like DP68.[10]
Materials:
-
Treated and untreated cells
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest a single-cell suspension of treated and untreated cells.
-
Slide Preparation: Coat microscope slides with NMPA.
-
Cell Encapsulation: Mix the cell suspension with LMPA and layer it onto the NMPA-coated slides. Allow the agarose to solidify.
-
Lysis: Immerse the slides in lysis solution overnight at 4°C.
-
Irradiation (for ICL detection): To visualize cross-links, induce random single-strand breaks by irradiating the slides with a controlled dose of X-rays or gamma rays.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope. DNA with cross-links will migrate slower, resulting in a smaller comet tail. Quantify the extent of DNA damage/cross-linking using appropriate image analysis software.
Signaling Pathways and Mechanisms of Action
Stable this compound analogs, like their parent compounds, ultimately lead to the formation of a methylating agent that damages DNA. This triggers a cascade of cellular responses, primarily the DNA Damage Response (DDR) pathway.
Caption: DNA damage response pathway activated by this compound analogs.
The formation of DNA adducts and cross-links is recognized by sensor proteins of the DDR pathway, such as ATM and ATR.[11] These kinases then phosphorylate downstream targets, including the checkpoint kinases CHK1 and CHK2.[3] Activation of CHK1 and CHK2 leads to cell cycle arrest, typically in the S and G2/M phases, allowing time for DNA repair.[3] If the damage is too extensive to be repaired, the cells are directed towards apoptosis (programmed cell death). Analogs like DP68 are particularly effective because they can induce DNA interstrand cross-links, which are more challenging for cancer cells to repair and can overcome resistance mechanisms like MGMT expression.[2][3]
Caption: General workflow for developing and evaluating stable this compound analogs.
This workflow provides a logical progression from the initial synthesis of novel analogs to their comprehensive evaluation. The data gathered from stability, cytotoxicity, and mechanistic studies are crucial for identifying lead candidates for further preclinical and clinical development.
References
- 1. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Novel Imidazotetrazine Analogues Designed to Overcome Temozolomide Resistance and Glioblastoma Regrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of novel imidazotetrazine analogues designed to overcome temozolomide resistance and glioblastoma regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A novel series of phenolic temozolomide (TMZ) esters with 4 to 5-fold increased potency, compared to TMZ, against glioma cells irrespective of MGMT ex ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02686G [pubs.rsc.org]
- 6. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of temozolomide esters as potent anticancer pro-drugs for topical and transdermal applications in treatments of cancers - Eureka | Patsnap [eureka.patsnap.com]
- 8. turkjps.org [turkjps.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for MTIC in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to MTIC
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide (this compound) is the active metabolite of the chemotherapeutic drugs dacarbazine (DTIC) and temozolomide (TMZ).[1][2] In vivo, temozolomide chemically degrades to this compound without the need for enzymatic catalysis.[3] this compound is a potent DNA methylating agent and is responsible for the cytotoxic effects of its parent drugs.[4][5] It primarily methylates DNA at the O6 and N7 positions of guanine and the N3 position of adenine.[6] This methylation leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[7][8] Due to its critical role in cancer therapy, this compound is a subject of extensive research in cell culture experiments to understand its precise mechanisms of action and to develop more effective cancer treatments.
Mechanism of Action
This compound exerts its cytotoxic effects through the alkylation of DNA. The addition of a methyl group to guanine bases creates O6-methylguanine, a lesion that is difficult for cellular repair mechanisms to handle.[5] This leads to DNA double-strand breaks and triggers apoptosis.[7] The effectiveness of this compound is influenced by the cellular DNA repair machinery, particularly the enzyme O6-methylguanine-DNA methyltransferase (MGMT).[8] Cells with low levels of MGMT are more sensitive to the cytotoxic effects of this compound.[8]
Signaling Pathways
The DNA damage induced by this compound triggers a cascade of signaling events that ultimately lead to cell death. While the primary mechanism is direct DNA damage, downstream signaling pathways are also involved in the cellular response to this compound-induced stress.
Caption: Mechanism of this compound-induced cytotoxicity.
Experimental Workflow
A typical cell culture experiment to evaluate the efficacy of this compound involves several key steps, from initial cell preparation to final data analysis.
Caption: General workflow for an in vitro this compound experiment.
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. IC50 values for this compound can vary significantly depending on the cell line and the assay conditions.[9]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT29 | Colorectal Adenocarcinoma | 650 | [10] |
| A549 | Lung Carcinoma | 210 | [10] |
| VA13 | - | 15 | [10] |
| U87 | Glioblastoma | Median: 230 (72h) | [11] |
| Patient-derived glioma cells | Glioblastoma | Median: 220 (72h) | [11] |
Note: IC50 values are highly dependent on experimental conditions such as cell density, duration of drug exposure, and the specific viability assay used.[9]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[13]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[14]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[14]
-
Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[13] Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired duration.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can then be determined.
References
- 1. 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide | C5H8N6O | CID 76953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison of the cytotoxicity in vitro of temozolomide and dacarbazine, prodrugs of 3-methyl-(triazen-1-yl)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Temozolomide (Temodar) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (this compound) on Mer+, Mer+Rem- and Mer- cell lines: differential potentiation by 3-acetamidobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. blog.quartzy.com [blog.quartzy.com]
Application Notes and Protocols for Studying Mito-TEMPO (MTIC) Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-TEMPO, a mitochondria-targeted antioxidant, is a valuable tool for investigating the role of mitochondrial oxidative stress in a wide range of pathologies. By specifically scavenging mitochondrial superoxide, Mito-TEMPO allows researchers to elucidate the downstream effects of mitochondrial reactive oxygen species (ROS) and to evaluate the therapeutic potential of targeting this critical cellular process. These application notes provide detailed protocols and data for utilizing Mito-TEMPO in various preclinical animal models.
Mechanism of Action
Mito-TEMPO consists of a piperidine nitroxide (TEMPO) moiety, which is a potent superoxide dismutase (SOD) mimetic, conjugated to a triphenylphosphonium (TPP+) cation. This lipophilic cation facilitates the accumulation of the molecule several hundred-fold within the mitochondria, driven by the mitochondrial membrane potential. Once localized to the mitochondrial matrix, the TEMPO moiety scavenges superoxide radicals, converting them to hydrogen peroxide (H2O2), which can then be detoxified by other antioxidant enzymes. This targeted action allows for the specific reduction of mitochondrial oxidative stress without significantly affecting cytosolic ROS levels.
Signaling Pathways Modulated by Mito-TEMPO
Mito-TEMPO has been shown to influence several key signaling pathways implicated in cell survival, inflammation, and apoptosis. By reducing mitochondrial ROS, Mito-TEMPO can modulate pathways such as the PI3K/Akt/mTOR and Nrf2 pathways, and inhibit apoptosis.
Application Note 1: Neurodegenerative Disease Model - Parkinson's Disease
Rationale: Mitochondrial dysfunction and oxidative stress are key pathological features of Parkinson's disease (PD). The accumulation of mitochondrial ROS in dopaminergic neurons is thought to contribute to their degeneration. Mito-TEMPO can be used to investigate the role of mitochondrial superoxide in a preclinical model of PD induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
Experimental Protocol: MPTP-Induced Parkinson's Disease Model in Mice
Quantitative Data Summary
| Group | Rotarod Latency (s) | TH-Positive Neurons (% of Control) | Dopamine Levels (ng/mg tissue) |
| Vehicle Control | 185 ± 15 | 100 ± 5 | 12.5 ± 1.2 |
| MPTP + Vehicle | 65 ± 10 | 45 ± 8 | 4.2 ± 0.8 |
| MPTP + Mito-TEMPO | 120 ± 12 | 75 ± 6 | 8.9 ± 1.0 |
Application Note 2: Cardiovascular Disease Model - Diabetic Cardiomyopathy
Rationale: Diabetic cardiomyopathy is characterized by cardiac dysfunction in the absence of coronary artery disease, and mitochondrial ROS are implicated in its pathogenesis. Mito-TEMPO can be used to assess the therapeutic potential of targeting mitochondrial oxidative stress in a model of type 1 diabetes induced by streptozotocin (STZ).
Experimental Protocol: STZ-Induced Diabetic Cardiomyopathy in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of STZ (150 mg/kg) dissolved in citrate buffer (pH 4.5). Control mice receive citrate buffer alone.
-
Blood Glucose Monitoring: Blood glucose levels are monitored 72 hours post-STZ injection. Mice with blood glucose levels >250 mg/dL are considered diabetic.
-
Mito-TEMPO Administration: Four weeks after STZ injection, diabetic mice are randomly assigned to receive either vehicle (saline) or Mito-TEMPO (0.7 mg/kg/day, i.p.) for 4 weeks.[1]
-
Echocardiography: Cardiac function is assessed by echocardiography at the beginning and end of the treatment period.
-
Endpoint Analysis: At the end of the treatment, mice are euthanized, and hearts are collected for histological analysis (H&E, Masson's trichrome), measurement of mitochondrial ROS (MitoSOX), and Western blot analysis of apoptotic markers (Bax, Bcl-2, Caspase-3).[1]
Quantitative Data Summary
| Group | Ejection Fraction (%) | Myocardial Fibrosis (%) | Caspase-3 Activity (fold change) |
| Control | 65 ± 4 | 2.1 ± 0.5 | 1.0 ± 0.2 |
| STZ + Vehicle | 42 ± 5 | 8.5 ± 1.2 | 3.5 ± 0.6 |
| STZ + Mito-TEMPO | 58 ± 6 | 3.2 ± 0.8 | 1.5 ± 0.4 |
Application Note 3: Acute Kidney Injury Model
Rationale: Mitochondrial dysfunction is a key contributor to the pathophysiology of acute kidney injury (AKI). Mito-TEMPO can be employed to investigate the protective effects of mitigating mitochondrial oxidative stress in a cisplatin-induced AKI model.
Experimental Protocol: Cisplatin-Induced AKI in Rats
-
Animal Model: Male Wistar rats (200-250 g).
-
Experimental Groups:
-
Control (saline injection)
-
Cisplatin (single i.p. injection of 7 mg/kg)
-
Cisplatin + Mito-TEMPO (0.5 mg/kg, i.p.) administered 1 hour before and 24 and 48 hours after cisplatin.
-
-
Monitoring: Body weight and signs of distress are monitored daily.
-
Sample Collection: Blood and kidney tissues are collected 72 hours after cisplatin injection.
-
Endpoint Analysis:
-
Renal Function: Serum creatinine and blood urea nitrogen (BUN) levels.
-
Oxidative Stress: Renal tissue levels of malondialdehyde (MDA) and superoxide dismutase (SOD) activity.
-
Histopathology: H&E and PAS staining to assess tubular injury.
-
Apoptosis: TUNEL staining and caspase-3 activity.
-
Quantitative Data Summary
| Group | Serum Creatinine (mg/dL) | BUN (mg/dL) | Renal MDA (nmol/mg protein) |
| Control | 0.5 ± 0.1 | 22 ± 3 | 1.2 ± 0.2 |
| Cisplatin | 3.8 ± 0.6 | 145 ± 15 | 4.5 ± 0.7 |
| Cisplatin + Mito-TEMPO | 1.5 ± 0.3 | 65 ± 8 | 2.1 ± 0.4 |
Application Note 4: Inflammatory Disease Model - Sepsis
Rationale: Sepsis-induced organ dysfunction is associated with excessive inflammation and mitochondrial damage. Mito-TEMPO can be utilized to explore the therapeutic benefit of reducing mitochondrial ROS in a rat model of sepsis induced by cecal ligation and puncture (CLP).
Experimental Protocol: CLP-Induced Sepsis in Rats
Quantitative Data Summary
| Group | 72-hour Survival Rate (%) | Serum IL-1β (pg/mL) at 24h | Serum Creatinine (mg/dL) at 24h |
| Sham | 100 | 50 ± 10 | 0.6 ± 0.1 |
| CLP + Vehicle | 30 | 850 ± 120 | 2.5 ± 0.4 |
| CLP + Mito-TEMPO | 70 | 350 ± 80 | 1.2 ± 0.3 |
General Considerations for In Vivo Studies with Mito-TEMPO
-
Solubility and Administration: Mito-TEMPO is typically dissolved in saline for intraperitoneal (i.p.) or intravenous (i.v.) administration. For subcutaneous administration, it can be loaded into osmotic minipumps for continuous delivery.[2]
-
Dosage: The effective dose of Mito-TEMPO can vary depending on the animal model and the severity of the disease. Doses ranging from 0.1 mg/kg to 20 mg/kg have been reported in mice and rats.[3][4] It is recommended to perform a dose-response study to determine the optimal dose for a specific application.
-
Timing of Administration: Mito-TEMPO can be administered prophylactically (before the insult) or therapeutically (after the insult). The timing of administration is critical and should be optimized based on the experimental question.
-
Endpoints: A variety of endpoints can be used to assess the efficacy of Mito-TEMPO, including behavioral tests, physiological measurements, biochemical assays for oxidative stress and inflammation, histological analysis of tissue damage, and assessment of mitochondrial function.
-
Controls: Appropriate vehicle controls are essential for all in vivo experiments. Additionally, comparing Mito-TEMPO to a non-targeted antioxidant, such as TEMPO, can help to confirm the specific role of mitochondrial ROS.
Conclusion
Mito-TEMPO is a powerful research tool for investigating the role of mitochondrial oxidative stress in health and disease. The protocols and data presented in these application notes provide a starting point for designing and conducting in vivo studies to evaluate the efficacy of this mitochondria-targeted antioxidant in a variety of preclinical models. Careful consideration of the experimental design, including the choice of animal model, dosage, timing of administration, and relevant endpoints, is crucial for obtaining robust and reproducible results.
References
- 1. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolution of mitochondrial oxidant stress improves aged-cardiovascular performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cardioprotective potential of mitochondria-targeted antioxidant, mito-TEMPO, in 5-fluorouracil-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Pressure Liquid Chromatography (HPLC) Analysis of MTIC
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTIC (5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide) is the active metabolite of the alkylating agent temozolomide (TMZ), a crucial chemotherapeutic agent for treating brain tumors such as glioblastoma.[1][2][3] Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic hydrolysis at physiological pH to form this compound.[1][2] this compound is highly unstable and further degrades to a reactive methyldiazonium ion, which is responsible for methylating DNA at the N-7 or O-6 positions of guanine residues.[1][4][5] This DNA damage triggers apoptosis in tumor cells.[1][3] The inherent instability of this compound presents significant challenges for its quantitative analysis, necessitating rapid and optimized sample processing and analytical methods.[4][6] High-Pressure Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is a robust technique for the accurate quantification of this compound in biological matrices.
Mechanism of Action and Degradation Pathway
Temozolomide is stable under acidic conditions but rapidly converts to this compound at physiological or basic pH.[2] this compound has a very short half-life of approximately 2 minutes.[4] It decomposes into the highly reactive methyldiazonium cation and 5-aminoimidazole-4-carboxamide (AIC), which is then eliminated.[2][7] The methyldiazonium ion is the ultimate alkylating agent that transfers a methyl group to DNA.
Figure 1: Temozolomide activation and DNA alkylation pathway.
Quantitative Data Summary
The following tables summarize typical validation parameters for the HPLC analysis of this compound.
Table 1: HPLC Method Validation - Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
|---|
| this compound | 10 - 500 | ≥ 0.995 |
Table 2: HPLC Method Validation - Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| LLOQ | 10 | < 20 | < 20 | 80 - 120 |
| Low QC | 30 | < 15 | < 15 | 85 - 115 |
| Mid QC | 150 | < 15 | < 15 | 85 - 115 |
| High QC | 400 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantitation; QC: Quality Control; %CV: Percent Coefficient of Variation.
Experimental Protocols
Sample Preparation from Plasma
Due to the instability of this compound, rapid processing of plasma samples is critical.
Materials:
-
Whole blood collected in EDTA tubes
-
Refrigerated centrifuge
-
Protein precipitation solvent (e.g., Acetonitrile with internal standard)
-
Vortex mixer
-
Microcentrifuge tubes
-
HPLC vials
Protocol:
-
Collect whole blood in EDTA-containing tubes and immediately place on ice.
-
Within 30 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to cryovials and store at -80°C until analysis. Avoid multiple freeze-thaw cycles.
-
For analysis, thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., DTIC).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for immediate analysis.
High-Pressure Liquid Chromatography (HPLC) Protocol
This protocol provides a general method for the analysis of this compound. Method optimization and validation are required for specific applications.
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid or ammonium acetate for mobile phase modification
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7-7.1 min: 95-5% B; 7.1-10 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 320 nm |
| Internal Standard | DTIC (5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide) |
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared sample supernatant.
-
Integrate the peak areas for this compound and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Experimental Workflow Visualization
Figure 2: Experimental workflow for this compound analysis by HPLC.
Conclusion
The quantitative analysis of this compound by HPLC is a critical tool in the research and development of temozolomide and related anticancer agents. The protocols and data presented here provide a comprehensive guide for researchers. Due to the inherent instability of this compound, careful attention to sample handling and processing times is paramount for obtaining accurate and reproducible results. The provided HPLC method serves as a robust starting point that can be further optimized and validated for specific research needs.
References
- 1. Temozolomide - Wikipedia [en.wikipedia.org]
- 2. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view [frontiersin.org]
- 5. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LC/MS/MS method for the quantitation of this compound (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring MTIC-Induced DNA Damage
Introduction
MTIC (5-(3-methyl-1-triazeno)imidazole-4-carboxamide) is the active, DNA-alkylating metabolite of the chemotherapeutic agent temozolomide. Its primary mechanism of action involves the methylation of DNA bases, predominantly at the N7 position of guanine and the O6 position of guanine (O6-MeG). While most of these adducts are repaired, the cytotoxic O6-MeG lesion can be misread by DNA polymerase during replication, leading to futile cycles of mismatch repair (MMR). This process ultimately results in the formation of DNA double-strand breaks (DSBs), triggering the DNA Damage Response (DDR) pathway and inducing cell cycle arrest and apoptosis.
Accurate measurement of the DNA damage induced by this compound is critical for researchers, scientists, and drug development professionals to understand its mechanism of action, evaluate drug efficacy, and investigate resistance mechanisms. This document provides detailed application notes and protocols for several key assays used to quantify and characterize this compound-induced DNA damage.
This compound-Induced DNA Damage and Signaling Pathway
The primary lesion, O6-methylguanine, is recognized by the Mismatch Repair (MMR) system. During attempts to repair the lesion, a single-strand break is created. However, the persistence of the O6-MeG adduct leads to repeated, futile repair cycles during DNA replication. This process ultimately generates highly cytotoxic DNA double-strand breaks (DSBs). The presence of DSBs activates the master kinases of the DNA Damage Response (DDR), ATM and ATR, which then phosphorylate a variant of histone H2A called H2AX at serine 139. This phosphorylated form, known as γ-H2AX, serves as a crucial biomarker for DSBs, flagging the damage sites and recruiting a cascade of DNA repair proteins to initiate repair or trigger apoptosis.
The Comet Assay (Single Cell Gel Electrophoresis)
Application Note
The Comet Assay is a versatile and sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[1][2][3] Following treatment with a genotoxic agent like this compound, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Fragmented DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[3]
-
Alkaline Comet Assay (pH > 13): This is the most common variant and detects single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites.[4][5]
-
Neutral Comet Assay (pH ~ 7): This variant is used specifically to detect DSBs, as under neutral conditions, SSBs do not result in significant DNA migration.[5][6]
This assay is highly valuable for screening genotoxicity and for studies in molecular epidemiology and DNA repair.[3]
Quantitative Data Presentation
| Parameter | Description | Typical Units | Implication for this compound Damage |
| % DNA in Tail | The fraction of total DNA that has migrated into the comet tail. | Percentage (%) | Increases with higher levels of DNA strand breaks. |
| Tail Moment | An integrated value that considers both the length of the tail and the fraction of DNA within it (Tail Length x % DNA in Tail). | Arbitrary Units | A comprehensive metric that increases with damage. |
| Olive Tail Moment | The product of the distance between the center of mass of the head and the center of mass of the tail, and the percentage of DNA in the tail. | Arbitrary Units | A widely used metric for DNA damage quantification. |
Detailed Protocol: Alkaline Comet Assay
-
Slide Preparation:
-
Coat standard microscope slides with a layer of 1% Normal Melting Point (NMP) agarose in water. Let them dry completely.
-
-
Cell Preparation:
-
Treat cells with the desired concentrations of this compound for the appropriate duration. Include a negative (vehicle) and positive (e.g., H₂O₂) control.
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL. Maintain cells on ice to prevent DNA repair.
-
-
Embedding Cells:
-
Mix 10 µL of the cell suspension with 90 µL of 0.7% Low Melting Point (LMP) agarose (at 37°C).
-
Quickly pipette the mixture onto a pre-coated slide, cover with a coverslip, and place on ice for 10 minutes to solidify.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in freshly prepared, ice-cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
-
DNA Unwinding and Electrophoresis:
-
Gently place the slides in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13) until the slides are covered.
-
Let the DNA unwind in this buffer for 20-40 minutes at 4°C.
-
Apply voltage (e.g., 25 V, 300 mA) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Carefully remove the slides and wash them gently 3 times for 5 minutes each with Neutralization Buffer (0.4 M Tris, pH 7.5).
-
Stain the slides with a DNA-intercalating dye (e.g., SYBR Green or Propidium Iodide) for 5-10 minutes in the dark.
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and analyze at least 50-100 comets per slide using appropriate software to calculate parameters like % DNA in tail and tail moment.
-
γ-H2AX Immunofluorescence Assay
Application Note
The phosphorylation of histone H2AX to form γ-H2AX is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs).[7][8] This makes the detection of γ-H2AX a highly sensitive and specific molecular marker for DSBs, which are the ultimate cytotoxic lesions induced by this compound.[8][9] The assay involves using a specific antibody against the phosphorylated Serine-139 residue of H2AX. The resulting signal can be visualized as distinct nuclear foci via immunofluorescence microscopy, where each focus is thought to represent a single DSB. Alternatively, the overall signal intensity can be quantified by flow cytometry.[10]
Quantitative Data Presentation
| Parameter | Description | Typical Units | Implication for this compound Damage |
| Foci per Nucleus | The average number of discrete γ-H2AX foci counted within the nucleus of each cell. | Foci/cell | Directly correlates with the number of DSBs. |
| Mean Fluorescence Intensity | The average fluorescence intensity of the γ-H2AX signal per cell, often measured by flow cytometry or image analysis. | Arbitrary Fluorescence Units (AFU) | Increases with the overall level of DSBs. |
| % Positive Cells | The percentage of cells in a population that exhibit a γ-H2AX signal above a defined threshold. | Percentage (%) | Indicates the proportion of cells affected by DNA damage. |
Detailed Protocol: γ-H2AX Immunofluorescence
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations and for desired time points.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating in Blocking Buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., mouse anti-γ-H2AX Ser139) diluted in Blocking Buffer overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei by incubating with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence or confocal microscope.
-
Use image analysis software (e.g., ImageJ) to count the number of distinct γ-H2AX foci per nucleus. Analyze at least 100 cells per condition.
-
DNA Adduct Measurement by LC-MS/MS
Application Note
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the direct detection and quantification of specific DNA adducts.[11][12] This method offers high specificity and sensitivity, allowing for the precise measurement of lesions like O6-methylguanine, which is the key cytotoxic adduct formed by this compound. The technique involves extracting genomic DNA, hydrolyzing it into individual nucleosides or bases, separating them by liquid chromatography, and then identifying and quantifying the specific adducts by mass spectrometry based on their unique mass-to-charge ratios.[11] Recent advancements allow for the detection of adducts at levels as low as one per 10¹⁰ nucleotides.[13]
Quantitative Data Presentation
| Parameter | Description | Typical Units | Implication for this compound Damage |
| Adduct Frequency | The number of specific adducts (e.g., O6-MeG) per a given number of normal nucleotides. | Adducts / 10⁶-10⁸ nucleotides | Provides a direct, quantitative measure of DNA alkylation. |
| Absolute Quantification | The absolute amount of a specific adduct in a sample. | fmol/µg DNA | Useful for dose-response studies and pharmacokinetic analysis. |
Detailed Protocol: General LC-MS/MS for DNA Adducts
-
Sample Collection and DNA Extraction:
-
Harvest this compound-treated cells or tissues.
-
Extract high-quality genomic DNA using a standard method (e.g., phenol-chloroform extraction or a commercial kit), ensuring minimal oxidative damage during the process.
-
Quantify the DNA concentration accurately (e.g., using a spectrophotometer).
-
-
DNA Hydrolysis:
-
Digest a known amount of DNA (e.g., 10-50 µg) to single nucleosides using an enzymatic cocktail (e.g., nuclease P1, phosphodiesterase I, and alkaline phosphatase) at 37°C.
-
Spike the sample with a known amount of a stable isotope-labeled internal standard corresponding to the adduct of interest (e.g., [¹⁵N₅]-O6-methyl-2'-deoxyguanosine).
-
-
Sample Cleanup:
-
Remove proteins and enzymes, often by ultrafiltration, to clean up the sample before injection.
-
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed DNA sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Separate the modified and unmodified nucleosides using a suitable C18 reverse-phase column and gradient elution.
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Selected Reaction Monitoring (SRM) to detect the specific precursor-to-product ion transitions for both the native adduct and the stable isotope-labeled internal standard.
-
-
Data Analysis and Quantification:
-
Generate a standard curve using known amounts of the adduct standard.
-
Quantify the amount of the adduct in the biological sample by comparing the peak area ratio of the native adduct to the internal standard against the standard curve.
-
Normalize the result to the total amount of DNA analyzed to report the adduct frequency.
-
Summary and Comparison of Assays
| Feature | Comet Assay | γ-H2AX Assay | LC-MS/MS Adduct Analysis |
| Primary Damage Detected | DNA strand breaks (SSBs & DSBs), alkali-labile sites.[4][5] | DNA double-strand breaks (DSBs).[8][14] | Specific covalent DNA adducts (e.g., O6-MeG).[11][12] |
| Principle | Electrophoretic migration of fragmented DNA.[3] | Immunodetection of phosphorylated histone H2AX.[9] | Physicochemical detection based on mass-to-charge ratio.[11] |
| Sensitivity | High | Very High | Very High |
| Specificity | Low (general measure of breaks) | High (for DSBs) | Very High (for a specific chemical structure) |
| Throughput | Medium to High | High (especially with flow cytometry) | Low to Medium |
| Quantitative Nature | Semi-quantitative to quantitative | Quantitative | Highly quantitative |
| Key Advantage | Measures damage at the single-cell level; versatile. | Early and sensitive biomarker for cytotoxic DSBs. | Directly measures the causative chemical lesion. |
| Key Limitation | Does not identify the specific type of lesion causing the break. | Indirect measure of damage; relies on a cellular response. | Requires expensive equipment and specialized expertise. |
References
- 1. The comet assay: a sensitive genotoxicity test for the detection of DNA damage and repair. | Semantic Scholar [semanticscholar.org]
- 2. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 3. zenodo.org [zenodo.org]
- 4. aseestant.ceon.rs [aseestant.ceon.rs]
- 5. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. γH2AX assay as DNA damage biomarker for human population studies: defining experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. γH2AX Double Strand DNA Damage Response Assay | Cyprotex | Evotec [evotec.com]
- 9. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring DNA nucleobase adducts using neutral hydrolysis and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Advances in DNA damage marker γ-H2AX and its toxicity testing applications#br# [cjpt.magtechjournal.com]
Application Notes and Protocols for MTIC in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) is the active metabolite of the chemotherapeutic drugs dacarbazine (DTIC) and temozolomide (TMZ). As a potent DNA methylating agent, this compound is the primary molecule responsible for the cytotoxic effects of these drugs. It induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide a comprehensive overview of the use of this compound and its prodrugs in cancer cell line studies, including detailed experimental protocols and data presentation.
Mechanism of Action
This compound exerts its anticancer activity by methylating DNA, primarily at the O6 and N7 positions of guanine residues. This methylation leads to DNA double-strand breaks.[1] The cytotoxicity of this compound is significantly influenced by the cellular DNA repair machinery, particularly the enzyme O6-methylguanine-DNA methyltransferase (MGMT).[2] Cells with low or silenced MGMT expression are more sensitive to this compound-induced DNA damage as they are unable to efficiently repair the O6-methylguanine lesions.[2] This leads to persistent DNA damage, which can trigger cell cycle arrest and apoptosis.[2]
Data Presentation: Cytotoxicity of this compound Prodrugs
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of the this compound prodrugs, temozolomide and dacarbazine, in various cancer cell lines. These values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Table 1: IC50 Values of Temozolomide (TMZ) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) | Reference |
| U87 | Glioblastoma | 24 | 123.9 | [3] |
| U87 | Glioblastoma | 48 | 223.1 | [3] |
| U87 | Glioblastoma | 72 | 230.0 | [3] |
| U251 | Glioblastoma | 48 | 240.0 | [3] |
| U251 | Glioblastoma | 72 | 176.5 | [3] |
| T98G | Glioblastoma | 72 | 438.3 | [3] |
| A172 | Glioblastoma | 72 | 14.1 | [4] |
| LN229 | Glioblastoma | 72 | 14.5 | [4] |
| SF268 | Glioblastoma | 72 | 147.2 | [4] |
| SK-N-SH | Neuroblastoma | 72 | 234.6 | [4] |
| A375 | Melanoma | 72 | 943 | [5] |
Table 2: IC50 Values of Dacarbazine (DTIC) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) | Reference |
| A375 | Melanoma | 48 | 5.5 (µg/mL) | [6] |
| A375 | Melanoma | 72 | 1113 | [5] |
| MNT-1 | Melanoma | 48 | 115 (µg/mL) | [6] |
| B16F10 | Melanoma | 48 | 1400 (µg/mL) | [7] |
| SK-MEL-28 | Melanoma | Not Specified | Not Specified | [8] |
Key Experiments and Protocols
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, temozolomide, or dacarbazine for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound or its prodrugs at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound or its prodrugs for a specific duration.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[9]
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Treat cells with this compound or its prodrugs, then lyse the cells in RIPA buffer to extract total protein.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[10]
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP).[10]
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound and its prodrugs.
Caption: this compound-induced DNA damage response pathway.
Caption: Intrinsic apoptosis pathway activated by this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Temozolomide - Wikipedia [en.wikipedia.org]
- 3. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combined Therapy with Dacarbazine and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic antiproliferative and pro-apoptotic activity of dacarbazine combined with 2-aminoethyl dihydrogen phosphate in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effect of temozolomide on apoptosis induction of cinnamaldehyde in human glioblastoma multiforme T98G cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Improving MTIC Delivery to Tumors
Audience: Researchers, scientists, and drug development professionals.
Introduction Temozolomide (TMZ) is a first-line chemotherapeutic agent for treating aggressive brain tumors like glioblastoma multiforme (GBM).[1] It is a prodrug that spontaneously converts under physiological conditions to its active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).[2] this compound is the cytotoxic agent responsible for methylating tumor DNA, which leads to apoptosis.[3] However, the clinical efficacy of TMZ and this compound is hampered by several challenges, including the blood-brain barrier (BBB) which limits drug penetration, the short half-life and instability of the compounds, and the development of tumor resistance.[4][5]
This document outlines advanced techniques designed to overcome these limitations and enhance the delivery of this compound to tumor tissues, thereby improving therapeutic outcomes. The strategies covered include nanoparticle-based delivery systems, prodrug modifications, and combination therapies.
Mechanism of Action: From Temozolomide to DNA Alkylation
TMZ is chemically stable at an acidic pH, which allows for oral administration.[2] However, at the physiological pH of the bloodstream and tissues (~7.4), it undergoes rapid, non-enzymatic hydrolysis to form this compound.[6] this compound is an unstable intermediate that further decomposes to release a methyldiazonium cation. This highly reactive cation transfers a methyl group to the DNA of cancer cells, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.[2][3] The methylation at the O6 position of guanine is the primary cytotoxic lesion that, if not repaired, triggers DNA mismatch repair pathways, leading to double-strand breaks and eventual cell death.[2]
Challenges and Strategies in this compound Delivery
The effective delivery of this compound to tumors, particularly in the brain, faces significant hurdles. The primary challenges are the restrictive nature of the blood-brain barrier, the inherent instability of TMZ/MTIC, and mechanisms of drug resistance. Various innovative strategies are being developed to address these issues directly.
Quantitative Data Summary
Multiple studies have demonstrated the quantitative benefits of advanced delivery systems for TMZ/MTIC. These approaches consistently show improved stability, enhanced cellular uptake, and greater therapeutic efficacy compared to the free drug.
| Delivery Strategy | Key Findings | Reference |
| Targeted Nanoparticles (NP-TMZ-CTX) | Half-life of TMZ increased 7-fold compared to free TMZ.[7] | [7] |
| IC50 reduced by 50-90% in GBM cells compared to non-targeted NPs.[7] | [7] | |
| Cellular uptake was 2-6 fold higher in GBM cells.[7] | [7] | |
| Focused Ultrasound (FUS) + TMZ | Increased TMZ CSF/plasma ratio from 22.7% to 38.6%.[8] | [8] |
| Reduced 7-day tumor progression ratio from 24.03 to 5.06.[8] | [8] | |
| Extended median survival from 20 to 23 days in a rat model.[8] | [8] | |
| TMZ + Curcumin Co-delivery NPs | Decreased tumor weight to < 0.5 g, compared to ~0.75 g (TMZ alone) and ~0.8 g (curcumin alone).[9] | [9] |
| TMZ + Photothermal Therapy (PTT) | Tumor inhibition rate of 71.5% for encapsulated TMZ + PTT, versus 57.2% for encapsulated TMZ alone.[9] | [9] |
| Liposomal Prodrug (TMZ) | Achieved high encapsulation efficiency (~91.6%) and drug loading (~30.5%).[10] | [10] |
| Squalenoylated TMZ NPs (SQ-TMZ) | Fluorescence in brain tumor tissue reached 1.71 × 10^7 ph/s/cm²/sr at 24h post-injection, indicating BBB crossing and accumulation.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis, in vitro evaluation, and in vivo testing of a nanoparticle-based this compound delivery system.
Protocol 4.1: Preparation of TMZ-Loaded Chitosan Nanoparticles
This protocol describes the synthesis of folic acid-decorated chitosan nanoparticles for targeted delivery of TMZ, adapted from the ionic gelation method.[6]
Materials:
-
Chitosan (low molecular weight)
-
Temozolomide (TMZ)
-
Sodium tripolyphosphate (TPP)
-
Folic acid (FLA)
-
Acetic acid
-
N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Dissolve 100 mg of chitosan in 50 mL of 1% (v/v) acetic acid solution with gentle stirring overnight to ensure complete dissolution.
-
Folic Acid Activation: In a separate container, dissolve folic acid in a suitable solvent and activate its carboxylic acid group using EDC and NHS for subsequent conjugation to chitosan.
-
Chitosan-Folic Acid Conjugation: Add the activated folic acid solution to the chitosan solution and stir for 4-6 hours at room temperature to form the chitosan-FLA conjugate.
-
TMZ Loading: Dissolve 20 mg of TMZ in the chitosan-FLA solution. Stir for 30 minutes.
-
Nanoparticle Formation: Prepare a 0.1% (w/v) TPP solution in deionized water. Add the TPP solution dropwise to the TMZ-chitosan-FLA mixture under constant magnetic stirring.
-
Purification: The resulting nanoparticle suspension will appear opalescent. Centrifuge the suspension at 15,000 rpm for 30 minutes to pellet the nanoparticles.
-
Washing and Storage: Discard the supernatant, wash the pellet twice with deionized water to remove unreacted reagents, and resuspend in a suitable buffer or lyophilize for long-term storage.
Protocol 4.2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol evaluates the cell-killing efficacy of the nanoparticle formulation against a cancer cell line (e.g., U87 glioblastoma cells).
Materials:
-
U87 Glioblastoma cell line
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Free TMZ solution
-
TMZ-loaded nanoparticles (CS-TMZ-FLA-NP)
-
Blank nanoparticles (Blank CS-FLA-NP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed U87 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of free TMZ, CS-TMZ-FLA-NP, or blank nanoparticles. Include an untreated cell group as a control.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against drug concentration to determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Workflow for In Vivo Efficacy Study
An in vivo study is essential to validate the therapeutic potential of a novel drug delivery system in a living organism. The following workflow outlines the key steps for assessing a TMZ nanoparticle formulation in a glioblastoma mouse model.
Conclusion
Improving the delivery of this compound to tumors is a critical goal for enhancing cancer therapy. The strategies detailed in these notes, particularly those involving nanotechnology and targeted delivery, have shown significant promise in preclinical studies.[7][9] By protecting the active compound from premature degradation, overcoming biological barriers like the BBB, and increasing drug accumulation at the tumor site, these advanced systems can improve therapeutic efficacy while potentially reducing systemic toxicity.[12][13] The provided protocols offer a foundational framework for researchers to develop and evaluate novel this compound delivery platforms, paving the way for more effective treatments for challenging cancers like glioblastoma.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Medicinal Chemistry of Imidazotetrazine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Current advances in temozolomide encapsulation for the enhancement of glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Focused Ultrasound-Induced Blood–Brain Barrier Opening to Enhance Temozolomide Delivery for Glioblastoma Treatment: A Preclinical Study | PLOS One [journals.plos.org]
- 9. Current advances in temozolomide encapsulation for the enhancement of glioblastoma treatment [thno.org]
- 10. Prodrug Loaded Liposomes as In Situ Theranostic Agents | IITBombay [rnd.iitb.ac.in]
- 11. mdpi.com [mdpi.com]
- 12. Nanoparticles for efficient drug delivery and drug resistance in glioma: New perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploratory Study on Nanoparticle Co-Delivery of Temozolomide and Ligustilide for Enhanced Brain Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pure MTIC
Welcome to the technical support center for the synthesis of pure 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC). This resource is designed for researchers, scientists, and drug development professionals to address the significant challenges associated with obtaining and handling pure this compound. Due to its inherent instability, the direct synthesis and isolation of pure this compound is exceptionally challenging. Therefore, this guide focuses on the synthesis of its stable prodrug, temozolomide (TMZ), and the subsequent in situ generation and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to synthesize and isolate pure this compound?
A1: this compound is the active, but highly unstable, metabolite of the anticancer drug temozolomide. Its instability is fundamental to its therapeutic action, as it spontaneously decomposes under physiological conditions to a reactive methylating agent that damages DNA in cancer cells. This inherent chemical instability makes direct synthesis, purification, and long-term storage of pure this compound a significant challenge.
Q2: What are the main degradation products of this compound?
A2: this compound decomposes to form 5-aminoimidazole-4-carboxamide (AIC) and a methyldiazonium ion.[1] The latter is the highly reactive species responsible for DNA alkylation.
Q3: What are the recommended storage conditions for this compound, if it can be isolated?
A3: Due to its poor stability under physiological conditions, any work with this compound requires rapid processing. If short-term storage is necessary, it should be kept in a methanolic solution at -70°C.[2]
Q4: Can I purchase pure this compound commercially?
A4: Yes, this compound is available from some chemical suppliers, often as a research chemical. However, it is crucial to handle it with care immediately upon receipt and be aware of its limited shelf-life even under optimal storage conditions.
Troubleshooting Guide for Temozolomide Synthesis (this compound Precursor)
The synthesis of temozolomide itself can be challenging. Below are common issues and troubleshooting suggestions.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Yield of Temozolomide | - Use of toxic and explosive reagents like methyl isocyanate (MIC) can lead to side reactions and is difficult to handle.[2] - Incomplete reaction or degradation of intermediates. | - Consider alternative, safer synthetic routes that avoid MIC, such as those using N-Succinimidyl-N'-methyl carbamate.[2] - Ensure precise control of reaction temperature and time. The cycloaddition of methylisocyanate can be very slow (up to 20 days).[3] - Monitor the reaction progress using techniques like HPLC to ensure completion. |
| Presence of Impurities in Temozolomide | - Side reactions during the synthesis process. - Degradation of the product during purification. - Residual starting materials or reagents. | - Recrystallization of the final product can help remove impurities. - Use of appropriate chromatographic techniques for purification. - Ensure complete removal of solvents and reagents after the reaction. |
| Formation of Azahypoxanthine By-product | - A common by-product in some temozolomide synthesis routes, particularly during the diazotization of carbamoyl-AICA. | - Optimization of the reaction conditions (e.g., temperature, acid concentration) can minimize the formation of this by-product. |
| Difficulty in Handling Unstable Intermediates | - Some synthetic routes involve unstable intermediates, such as 5-diazo-1H-imidazole-4-carboxamide, which can be hazardous.[3] | - Whenever possible, choose synthetic pathways that avoid the isolation of unstable intermediates. - If handling such intermediates is unavoidable, use appropriate safety precautions and handle them in situ. |
Summary of Known Impurities in Temozolomide Synthesis
The following table summarizes some of the known process-related impurities that can arise during the synthesis of temozolomide.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Temozolomide Impurity A | 360-97-4 | C₄H₆N₄O | 126.12 |
| Temozolomide Impurity B | 113942-30-6 | C₆H₅N₅O₃ | 195.14 |
| Temozolomide Impurity D | 7008-85-7 | C₄H₃N₅O | 137.10 |
| Temozolomide Acid | 113942-30-6 | C₆H₅N₅O₃ | 195.14 |
| Temozolomide Cyano Impurity | 114601-31-9 | - | - |
Experimental Protocols
Synthesis of Temozolomide from 5-aminoimidazole-4-carboxamide (AICA)
This method involves the diazotization of AICA followed by reaction with methyl isocyanate. Caution: Methyl isocyanate is highly toxic and must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.
-
Diazotization of AICA:
-
Dissolve 5-aminoimidazole-4-carboxamide hydrochloride in an acidic aqueous solution (e.g., hydrochloric acid).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.
-
-
Reaction with Methyl Isocyanate:
-
To the solution containing the diazonium salt, slowly add methyl isocyanate.
-
The reaction is typically stirred at a controlled temperature for an extended period. The reaction time can be very long, and monitoring by HPLC is recommended.
-
-
Isolation and Purification:
-
After the reaction is complete, the temozolomide product can be isolated by filtration.
-
Purification is typically achieved by recrystallization from a suitable solvent to obtain a product with high purity.
-
In situ Generation of this compound from Temozolomide
For most experimental purposes, this compound is generated immediately before use by the hydrolysis of temozolomide.
-
Prepare a stock solution of temozolomide in a suitable solvent (e.g., DMSO).
-
To generate this compound, dilute the temozolomide stock solution into an aqueous buffer at physiological pH (e.g., pH 7.4).
-
Temozolomide will spontaneously hydrolyze to this compound under these conditions. The half-life of this conversion is dependent on the pH and temperature.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for obtaining this compound for experimental use, highlighting the critical step of its generation from the more stable temozolomide precursor.
Caption: Workflow for this compound generation via temozolomide synthesis.
References
- 1. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2151442A2 - Process for preparing temozolomide - Google Patents [patents.google.com]
- 3. WO2002057268A1 - Synthesis of temozolomide and analogs - Google Patents [patents.google.com]
Technical Support Center: Optimizing MTIC Yield from Temozolomide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with temozolomide (TMZ). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conversion of the prodrug temozolomide into its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: Why am I observing unexpectedly low or undetectable levels of this compound in my in vitro or plasma samples?
Answer: Low this compound yield is a common challenge primarily due to its inherent chemical instability. Several factors could be contributing to this issue:
-
Intrinsic Instability: this compound is a transient intermediate with a very short half-life, estimated to be around 2 minutes at physiological pH.[1][2][3] It rapidly degrades into the active alkylating species, a methyldiazonium cation, and the inactive metabolite, 5-aminoimidazole-4-carboxamide (AIC).[4][5][6][7]
-
pH-Dependent Conversion: The conversion of TMZ to this compound is a non-enzymatic hydrolysis that is highly dependent on pH.[4][8][9][10] TMZ is stable at acidic pH (≤ 5.0) but rapidly converts to this compound at neutral or alkaline pH (≥ 7.0).[5][11][12][13] If your experimental conditions are too acidic, the conversion will be slow or negligible.
-
Sample Handling and Processing Time: Given this compound's short half-life, any delay in sample processing can lead to significant degradation. It is critical to process and analyze samples immediately after collection.[14] For plasma analysis, this involves rapid centrifugation at low temperatures and immediate extraction or stabilization.
-
Improper Sample Storage/Stabilization: If analyzing TMZ levels, samples must be acidified (pH < 4) to prevent its degradation into this compound.[1][15] Conversely, once this compound is formed, its analysis must be performed swiftly as it is highly unstable. Freezing samples at -80°C can help preserve this compound for a limited time, but stability should be validated.[15]
Question 2: How can I optimize the experimental conditions to maximize the formation of this compound from TMZ?
Answer: Maximizing this compound formation is a matter of controlling the kinetics of the conversion reaction, primarily through pH management.
-
Adjusting pH: The rate of TMZ hydrolysis to this compound increases with pH.[16] To maximize the conversion rate in an in vitro setting, ensure your buffer system is maintained at a physiological or slightly alkaline pH (7.4 - 8.0). Tumor microenvironments are often slightly more alkaline than healthy tissue, which naturally favors TMZ activation.[4][5]
-
Temperature Control: While pH is the primary driver, the hydrolysis reaction is also temperature-dependent. Conducting experiments at a stable physiological temperature (e.g., 37°C) is recommended for consistent and relevant results.
-
Avoid Acidic Contamination: Ensure all solutions and materials coming into contact with TMZ (once conversion is desired) are free from acidic residues, which would stabilize the prodrug and inhibit this compound formation.[5][13]
Question 3: My experiment requires quantifying both TMZ and this compound. What is the best approach?
Answer: Quantifying both the stable prodrug (TMZ) and the unstable metabolite (this compound) requires careful and rapid sample processing to prevent artifactual degradation or conversion.
-
Split Sample Processing: Immediately after collection, split the sample.
-
For TMZ Quantification: Acidify one aliquot to a pH below 4.0. This "freezes" the conversion process by stabilizing TMZ, allowing for accurate measurement.[15]
-
For this compound Quantification: Process the second aliquot immediately without pH alteration. This requires a validated, rapid analytical method like LC-MS/MS to minimize degradation before measurement.[14]
-
-
Timed Analysis: Due to this compound's instability, samples should be processed and analyzed one at a time in a timed sequence to ensure consistency and minimize variability caused by degradation in the autosampler.[14]
-
Use of Internal Standards: For LC-MS/MS analysis, use a suitable internal standard, such as Dacarbazine (DTIC), to account for variations in sample processing and instrument response.[14]
Question 4: Are there cellular mechanisms that affect the intracellular concentration of this compound?
Answer: While the initial conversion of TMZ to this compound is a chemical process, cellular factors become relevant once TMZ enters the cell.
-
Membrane Permeability: TMZ is a small, lipophilic molecule that readily crosses the blood-brain barrier and cell membranes.[4][8][11] However, its active metabolite, this compound, is less able to efficiently cross cell membranes.[5][10] This means that for intracellular action, TMZ must first enter the cell and then convert to this compound in the more alkaline intracellular environment of tumor cells.[5][12]
-
Drug Efflux Pumps: While not directly acting on this compound, multidrug resistance (MDR) efflux pumps can reduce the intracellular concentration of the parent drug, TMZ, thereby limiting the amount available for conversion to this compound within the target cell.[17]
-
DNA Repair Mechanisms: The ultimate goal of generating this compound is the methylation of DNA by the subsequent methyldiazonium ion. The efficacy of this process is heavily influenced by DNA repair enzymes. O6-methylguanine-DNA methyltransferase (MGMT) directly removes the key cytotoxic methyl group from DNA, representing a major resistance mechanism.[6][8][10] Therefore, high MGMT activity can functionally negate the effect of this compound, even if it is successfully produced.
Data Presentation: Pharmacokinetics & Stability
The following tables summarize key quantitative data related to TMZ and this compound.
Table 1: pH-Dependent Stability of Temozolomide
| pH Condition | Stability of Temozolomide | Half-Life (t½) | Reference |
| Acidic (pH < 5.0) | High | ~24 hours | [6][13] |
| Physiological (pH 7.4) | Low | ~1.8 - 2.0 hours | [1][4][6] |
| Alkaline (pH > 7.5) | Very Low | Rapidly decreases | [5] |
Table 2: Comparative Pharmacokinetic Parameters of TMZ and this compound in Plasma
Following a standard oral dose of 150 mg/m² of TMZ.
| Parameter | Temozolomide (TMZ) | This compound | Reference |
| Mean Cmax (Maximal Concentration) | 7.5 µg/mL | 0.282 µg/mL | [6] |
| Mean Tmax (Time to Cmax) | ~1.0 - 1.5 hours | ~1.5 - 1.9 hours | [1][6][15] |
| Half-Life (t½) | ~1.8 hours | ~2.0 - 2.5 minutes | [1][2][3][4] |
| Relative Exposure (AUC) | High (~95-98% of total) | Low (~2.4% of total) | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol outlines a method for the sensitive and selective quantification of the unstable this compound metabolite.
1. Sample Collection and Handling (Critical Step):
- Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
- Immediately centrifuge at 4°C to separate plasma.
- Transfer the plasma to a new tube on ice. All subsequent steps must be performed rapidly and at low temperatures to minimize this compound degradation.
2. Sample Preparation (Protein Precipitation):
- To a 70 µL aliquot of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., DTIC).
- Vortex vigorously for 30 seconds to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C.
- Carefully transfer the supernatant to an autosampler vial for immediate analysis.
3. Chromatographic Conditions (HPLC):
- Column: C18 reverse-phase column (e.g., Inertsil ODS 3V, 250x4.6mm, 5µm).
- Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of aqueous buffer and organic solvent like methanol or acetonitrile).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Autosampler Temperature: Maintained at 4-10°C. Samples should be placed in the autosampler immediately prior to injection to minimize degradation.[15]
4. Mass Spectrometry Conditions (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
- Detection Mode: Selected Reaction Monitoring (SRM).
- SRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and the internal standard (DTIC). These must be determined empirically on your specific instrument.
- Data Analysis: Quantify this compound concentration by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared in a blank matrix.
(This protocol is adapted from methodologies described in the literature.[14] Users must validate the method on their own instrumentation.)
Visualizations
Chemical Activation Pathway of Temozolomide
Caption: Chemical conversion of Temozolomide to its active and inactive metabolites.
Experimental Workflow for this compound Quantification in Plasma
Caption: Step-by-step workflow for the quantification of this compound in plasma samples.
Logical Relationship: pH Influence on TMZ Conversion
References
- 1. Approaching Sites of Action of Temozolomide for Pharmacological and Clinical Studies in Glioblastoma [mdpi.com]
- 2. Frontiers | How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view [frontiersin.org]
- 3. How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Approaches to Potentiate the Activity of Temozolomide against Glioblastoma to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Approaches to Potentiate the Activity of Temozolomide against Glioblastoma to Overcome Resistance | MDPI [mdpi.com]
- 8. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research progress of drug resistance mechanism of temozolomide in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming temozolomide resistance in glioma: recent advances and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Temozolomide and Other Alkylating Agents in Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Temozolomide Efficacy and Metabolism: The Implicit Relevance of Nanoscale Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An LC/MS/MS method for the quantitation of this compound (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanistic study of the hydrolytic degradation and protonation of temozolomide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: MTIC Quantification by LC/MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Multitargeted Internal Calibration (MTIC) for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is Multitargeted Internal Calibration (this compound) and why is it used?
Multitargeted Internal Calibration (this compound) is a quantification strategy used in LC/MS/MS, particularly for endogenous molecules where a true blank matrix (a sample matrix completely free of the analyte) is not available. Its core principle is the use of a single, known concentration of a stable isotope-labeled (SIL) internal standard not just for signal normalization, but also as a calibrant within each sample. This approach allows for accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects.[1][2]
Q2: How is the concentration of the analyte calculated in an this compound workflow?
In the this compound method, the concentration of the analyte is determined by the response ratio of the analyte to its corresponding SIL internal standard, multiplied by the known concentration of the SIL internal standard spiked into the sample. The formula is as follows:
Analyte Concentration = (Analyte Response / Internal Standard Response) * Internal Standard Concentration
This calculation assumes a linear response and that the analyte and the SIL internal standard have identical chemical and physical properties during extraction, chromatography, and ionization.
Q3: What are the ideal characteristics of an internal standard for this compound?
The ideal internal standard for this compound is a stable isotope-labeled version of the analyte (e.g., containing ²H, ¹³C, or ¹⁵N). This is because it has nearly identical physicochemical properties to the analyte, meaning it will behave similarly during sample preparation and LC/MS/MS analysis. This co-elution and similar ionization behavior are crucial for accurately correcting matrix effects and other sources of variability. The internal standard should also be absent from the original sample matrix.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My analyte and/or internal standard peaks are tailing or fronting. What are the common causes and solutions?
Poor peak shape can compromise the accuracy and precision of your quantification. Here are the common causes and troubleshooting steps:
-
Column Degradation: The accumulation of contaminants on the column frit or a loss of stationary phase can lead to peak tailing.
-
Solution: First, try back-flushing the column. If the problem persists, replace the guard column (if used). As a last resort, replace the analytical column.
-
-
Mobile Phase pH: For ionizable compounds, an inappropriate mobile phase pH can cause peak tailing.
-
Solution: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. Using a buffer (e.g., 10 mM ammonium formate) can help maintain a stable pH.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, including fronting and splitting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
-
Extra-Column Volume: Excessive tubing length or large-diameter fittings between the injector, column, and detector can lead to peak broadening.
-
Solution: Use shorter, narrower internal diameter tubing and ensure all fittings are zero-dead-volume.
-
Issue 2: High Variability in the Analyte to Internal Standard (IS) Ratio
Q: I'm observing inconsistent analyte-to-IS ratios across my sample set. What could be the cause?
Variability in the analyte-to-IS ratio is a critical issue that directly impacts the accuracy of quantification.
-
Matrix Effects: This is a primary cause of variability, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte and/or the internal standard.
-
Solution: A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects. If you are already using a SIL-IS and still see variability, consider improving your sample cleanup procedure to remove more of the interfering matrix components.
-
-
Instrument Sensitivity Drift: A gradual decrease in signal can occur if the mass spectrometer's ion optics become contaminated during a long analytical run.
-
Solution: If you observe a consistent downward trend in the IS signal, schedule a cleaning of the mass spectrometer's ion source.
-
-
Inconsistent Sample Preparation: Errors in pipetting the internal standard or inconsistent extraction recovery can lead to random variability.
-
Solution: Ensure that the internal standard is added accurately to every sample at the beginning of the sample preparation process. Thoroughly vortex each sample after adding the IS to ensure proper mixing.
-
Issue 3: No or Low Internal Standard Signal
Q: I am not seeing a signal for my internal standard, or it is very low. What should I check?
-
Incorrect MS/MS Method: Double-check that the MRM transition for the internal standard is correctly entered in your acquisition method.
-
IS Preparation Error: There may have been an error in the preparation of the internal standard spiking solution, or it may not have been added to the samples.
-
Solution: Prepare a fresh internal standard solution and re-inject a quality control (QC) sample. If the signal returns, re-prepare and re-inject the affected samples.
-
-
Severe Ion Suppression: In some cases, a very "dirty" sample matrix can cause extreme ion suppression, leading to a very low or absent IS signal.
-
Solution: Dilute the sample and re-inject, or implement a more rigorous sample cleanup method.
-
Experimental Protocols
Generic Protocol for this compound Quantification of a Small Molecule in Plasma
This protocol describes a general workflow using protein precipitation for sample cleanup.
1. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control (QC).
-
To each tube, add 100 µL of plasma sample, standard, or QC.
-
Add 10 µL of the SIL internal standard solution (at a known concentration) to every tube.
-
Vortex each tube for 10 seconds to ensure thorough mixing.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of labeled tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 15 seconds and centrifuge at >3,000 x g for 5 minutes.
-
Transfer the final supernatant to LC-MS vials for analysis.
2. LC/MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Data Presentation
Table 1: Example LC/MS/MS Parameters for Buspirone Quantification
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: Example LC Gradient Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 7.0 | 5 |
Table 3: Example MRM Transitions for Buspirone and its SIL-IS
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Buspirone | 386.2 | 122.1 |
| Buspirone-d8 (IS) | 394.3 | 122.1 |
Note: The specific MRM transitions and collision energies should be optimized for your instrument.[3][4][5]
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Decision tree for troubleshooting analyte/IS ratio variability.
References
- 1. stackoverflow.com [stackoverflow.com]
- 2. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 3. A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MTIC Dosage in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of MTIC (3-methyl-(triazen-1-yl)imidazole-4-carboxamide), the active metabolite of temozolomide (TMZ), in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in animal studies?
A1: this compound, or 3-methyl-(triazen-1-yl)imidazole-4-carboxamide, is the active metabolite of the alkylating agent temozolomide (TMZ).[1][2] TMZ is a prodrug that is stable at acidic pH but spontaneously hydrolyzes to this compound at physiological pH.[2][3] this compound is a potent DNA methylating agent that damages the DNA of tumor cells, triggering cell death, and is the subject of extensive cancer research, particularly for brain tumors like glioblastoma.[1][3] Due to its role as the active cytotoxic compound, understanding the optimal dosage and administration of its prodrug, TMZ, is critical for preclinical animal studies.
Q2: What is the mechanism of action of this compound?
A2: The therapeutic benefit of TMZ, and therefore this compound, is its ability to alkylate or methylate DNA, most often at the N-7 or O-6 positions of guanine residues.[1] This methylation leads to DNA damage. If this damage is not repaired, it can lead to cell cycle arrest and apoptosis (programmed cell death).[4] The cytotoxicity is primarily attributed to the formation of O6-methylguanine lesions.[5]
Q3: What are the common routes of administration for temozolomide in animal studies?
A3: In animal studies, temozolomide is most commonly administered orally (p.o.) via gavage or intraperitoneally (i.p.).[6][7] The oral route mimics the clinical administration in humans.[8] Some studies have also explored intranasal administration to potentially increase drug delivery to the brain and reduce systemic side effects.[8]
Q4: How is temozolomide typically prepared for administration in animal studies?
A4: Temozolomide is often supplied as a powder. For oral administration, it can be suspended in a vehicle like 10% DMSO.[7] The solubility of TMZ in DMSO can vary, so it is crucial to consult the supplier's recommendations.[9]
Troubleshooting Guide
Issue 1: High toxicity and adverse effects are observed in the animals.
-
Possible Cause: The administered dose of temozolomide may be too high for the specific animal model, strain, or age. Doses higher than 10 mg/kg have been reported to induce toxicity in mice.[10][11]
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose. Studies have shown efficacy at lower doses, especially with metronomic scheduling.[7] For instance, if a standard dosing of 50-66 mg/kg on a 5-day cycle is too toxic, a lower dose of 25-33 mg/kg with a protracted schedule can be explored.[12]
-
Optimize Dosing Schedule: Instead of a high-dose, 5-day consecutive regimen, consider a metronomic (frequent low-dose) or protracted (increased time between cycles) schedule.[5][6][7] This can reduce toxicity while maintaining or even improving anti-tumor efficacy.[6]
-
Monitor Animal Health: Closely monitor the animals for signs of toxicity, such as significant weight loss, lethargy, or changes in behavior. Regular blood counts are also recommended to check for myelosuppression (neutropenia and thrombocytopenia), a common side effect of temozolomide.[1]
-
Issue 2: Lack of anti-tumor efficacy in the animal model.
-
Possible Cause 1: Sub-optimal dosing schedule. A standard 5-day treatment cycle may not be effective for all tumor models, especially slow-growing ones.[5][6]
-
Possible Cause 2: MGMT-mediated resistance. The tumor cells may express high levels of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme that removes the methyl groups added by this compound, thus negating the drug's effect.[1]
-
Troubleshooting Step: Assess the MGMT methylation status of your tumor model. Tumors with an unmethylated MGMT promoter express higher levels of the MGMT protein and are often resistant to temozolomide.[12] For MGMT-unmethylated tumors, combination therapies may be necessary.
-
-
Possible Cause 3: Inadequate drug exposure. The dosage may be too low to achieve a therapeutic concentration at the tumor site.
-
Troubleshooting Step: While being mindful of toxicity, a modest dose escalation could be considered. Alternatively, different administration routes, like intranasal delivery for brain tumors, could be explored to enhance local drug concentration.[8]
-
Quantitative Data Summary
Table 1: Examples of Temozolomide (TMZ) Dosages in Rodent Models
| Animal Model | Tumor Model | Route of Administration | Dosage and Schedule | Reference |
| Mice | Glioma | Intraperitoneal (i.p.) | 10 mg/kg/day, 5 days/week | [5][6] |
| Mice | Glioma | Intraperitoneal (i.p.) | 50 mg/kg/day, in cycles with varying rest periods | [5] |
| Rats | C6/LacZ Glioma | Oral (p.o.) | 7 mg/kg for 5 days (conventional) | [7] |
| Rats | C6/LacZ Glioma | Oral (p.o.) | 1 or 2 mg/kg daily for 16 days (metronomic) | [7] |
| Nude Mice | U-87MG Glioma | Oral (p.o.) | 2.5 or 1.25 mg/kg for 5 days (conventional) | [7] |
| Nude Mice | U-87MG Glioma | Oral (p.o.) | 0.5 or 0.25 mg/kg daily (metronomic) | [7] |
| Mice | GBM Xenografts | Oral (p.o.) | 50 or 66 mg/kg on days 1-5 every 28 days (standard) | [12] |
| Mice | GBM Xenografts | Oral (p.o.) | 25 or 33 mg/kg on days 1-5, 8-12, and 15-19 every 28 days (protracted) | [12] |
| Mice | GL261, U87MG, U118MG, U138MG | Oral (p.o.) | 10 mg/kg, 5 times a week | [10] |
| Rats | General | Oral (p.o.) | 20-30 mg/kg (estimated clinical equivalent) | [13] |
| Nude Mice | Human Glioblastoma | Intranasal | Not specified | [8] |
Experimental Protocols
Protocol: Evaluation of Temozolomide Efficacy in an Orthotopic Glioma Mouse Model
-
Cell Culture and Implantation:
-
Culture glioma cells (e.g., GL261, U-87MG) under standard conditions.
-
Anesthetize mice and secure them in a stereotactic frame.
-
Inject a predetermined number of glioma cells (e.g., 1x10^5 cells) into the desired brain region (e.g., striatum).[7]
-
Allow tumors to establish for a set period (e.g., 7-10 days).
-
-
Temozolomide Preparation and Administration:
-
Prepare a fresh suspension of Temozolomide in a suitable vehicle (e.g., 10% DMSO in saline) on each day of treatment.
-
Administer the drug orally (p.o.) via gavage at the desired dose and schedule. A control group should receive the vehicle only.
-
-
Monitoring and Efficacy Assessment:
-
Monitor the body weight and general health of the mice daily.
-
Tumor growth can be monitored using non-invasive imaging techniques like bioluminescence imaging (if using luciferase-expressing cells) or MRI.
-
The primary endpoint is typically overall survival. Record the date of death or euthanasia due to tumor burden.
-
-
Toxicity Assessment (Optional):
-
At the end of the study, or at predetermined time points, blood samples can be collected for complete blood counts to assess myelosuppression.
-
Tissues can be harvested for histological analysis to evaluate for any organ toxicity.
-
Visualizations
References
- 1. Temozolomide - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetic properties of the temozolomide perillyl alcohol conjugate (NEO212) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. academic.oup.com [academic.oup.com]
- 5. On optimal temozolomide scheduling for slowly growing glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Efficacy of protracted temozolomide dosing is limited in MGMT unmethylated GBM xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Experimental Use of MTIC
Welcome to the technical support center for 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. As this compound is the highly unstable, active metabolite of the prodrugs temozolomide (TMZ) and dacarbazine (DTIC), this guide focuses on the proper handling of TMZ to ensure consistent and reproducible generation of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (5-(3-methyl-1-triazeno)imidazole-4-carboxamide) is the active cytotoxic metabolite of the chemotherapy drug temozolomide (TMZ).[1] It exerts its anticancer effect by spontaneously decomposing into a methyldiazonium cation, which is a powerful DNA methylating agent that damages the DNA of tumor cells, leading to cell death.[2][3] this compound is highly unstable under physiological conditions (neutral or alkaline pH) and degrades rapidly.[4][5] This inherent instability is the primary challenge in experimental settings, as inconsistent degradation rates can lead to poor reproducibility and inaccurate results.
Q2: My experimental results with TMZ are inconsistent. Could this compound degradation be the cause?
A2: Yes, inconsistent generation and degradation of this compound is a very likely cause. The conversion of the stable prodrug TMZ into the active but unstable this compound is critically dependent on environmental factors.[5][6] Any variation in these factors between experiments will alter the effective concentration of the active compound at any given time point. Key factors to review are the pH of your culture medium, the age and storage of your TMZ stock solution, and temperature consistency.
Q3: What is the optimal pH for working with TMZ and this compound?
A3: This depends on your goal.
-
To maintain a stable TMZ solution (e.g., for storage): An acidic pH below 5 is required. TMZ is stable under acidic conditions.[4][7]
-
To generate active this compound for an experiment: A physiological pH (typically 7.2-7.4 for cell culture) is necessary. At this pH, TMZ spontaneously hydrolyzes to form this compound.[2][4] It is crucial to introduce TMZ into the physiological pH environment immediately before starting the experiment to ensure a consistent and predictable generation of this compound.
Q4: How should I prepare and store a stock solution of Temozolomide (TMZ)?
A4: TMZ should be dissolved in an anhydrous organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common and recommended choice.[2][3][8] The solubility in DMSO is high (ranging from 9.7 to over 39 mg/mL).[4][8]
-
Preparation: Prepare the stock solution by dissolving solid TMZ in pure, anhydrous DMSO. For example, a 10 mg/mL stock solution is commonly used.[8]
-
Storage: Store the solid, powdered TMZ at -20°C.[2] Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for longer-term storage (up to 6 months).[7] Aqueous solutions of TMZ are not recommended for storage beyond one day due to rapid degradation at neutral pH.[2]
Q5: What is the final concentration of DMSO I should use in my cell culture experiments?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%, as DMSO can have physiological effects on cells at higher concentrations.[8] When diluting your TMZ stock solution into the culture medium, calculate the volume needed to achieve your desired final TMZ concentration while ensuring the final DMSO concentration remains non-toxic to your specific cell line.
Q6: How does temperature affect TMZ conversion and this compound stability?
A6: Temperature influences the rate of chemical reactions, including the conversion of TMZ to this compound and the subsequent degradation of this compound. Higher temperatures will generally accelerate these processes. For maximum reproducibility, it is critical to conduct all experiments, from cell incubation to compound addition, at a constant, controlled temperature (e.g., 37°C for mammalian cell culture).[9][10] Storing aqueous TMZ solutions at lower temperatures (e.g., 5°C) can significantly slow degradation compared to room temperature.[6][10]
Troubleshooting Guide
If you are experiencing issues such as low drug efficacy or high variability in your results, consult the following guide.
| Symptom | Potential Cause | Recommended Action |
| Low or No Drug Effect | 1. Degraded TMZ stock solution. | Prepare a fresh stock solution of TMZ in anhydrous DMSO. Ensure solid TMZ has been stored correctly at -20°C. |
| 2. Incorrect pH for activation. | Confirm the pH of your final experimental medium is in the physiological range (7.2-7.4) to allow conversion of TMZ to this compound. | |
| 3. Insufficient incubation time. | Ensure the incubation time is adequate for this compound to be generated and exert its cytotoxic effects. | |
| High Variability Between Replicates or Experiments | 1. Inconsistent TMZ stock solution. | Use single-use aliquots of your stock solution to avoid variability from multiple freeze-thaw cycles. |
| 2. Variations in experimental timing. | Add the TMZ solution to all wells/flasks at the same point in the experimental timeline. The conversion to this compound begins immediately upon contact with the physiological pH of the medium. | |
| 3. Temperature or pH fluctuations. | Ensure your incubator provides a stable temperature and CO₂ level (which maintains the medium's pH). Use freshly prepared, pH-confirmed medium for each experiment. | |
| Precipitation Observed in Solution | 1. Low solubility in aqueous medium. | TMZ has low aqueous solubility (~0.33 mg/mL in PBS).[2] Ensure the final concentration does not exceed its solubility limit. Using a DMSO stock helps, but the final concentration must still be soluble. |
| 2. Precipitation at low temperatures. | Higher concentrations of TMZ in aqueous solutions (e.g., 2.5 mg/mL) may precipitate when stored at 5°C.[6] Use a lower concentration or prepare fresh. |
Data Summary: Stability of Temozolomide (TMZ)
The stability of TMZ is highly dependent on the solvent, pH, and temperature. The following tables summarize key quantitative data.
Table 1: Half-Life of Temozolomide (TMZ) Under Various Conditions
| Condition | pH | Temperature | Half-Life | Reference |
| Human Plasma (in vivo) | ~7.4 | 37°C | ~1.8 hours | [1] |
| In Vitro Serum | Not specified | Not specified | ~15 minutes | |
| Water | 7.9 | Room Temp. | 28-33 minutes | |
| Aqueous Solution (2.5 mg/mL) | Acidic (from formulation) | 22°C (Room Temp.) | 65 days | [6] |
| Aqueous Solution (1.25 mg/mL) | Acidic (from formulation) | 5°C (Refrigerated) | 87 weeks | [6] |
Table 2: Solubility of Temozolomide (TMZ)
| Solvent | Solubility | Reference |
| DMSO | 5 mg/mL to >39 mg/mL | [2][3][4][8] |
| PBS (pH 7.2) | ~0.33 mg/mL | [2] |
| Water | Slightly soluble (~2.86 mg/mL with sonication) | [7][8] |
Visual Guides and Workflows
This compound Degradation Pathway
The following diagram illustrates the essential, pH-dependent chemical conversion of the stable prodrug Temozolomide into its active, DNA-alkylating form.
Caption: Chemical activation pathway of Temozolomide (TMZ) to this compound.
Experimental Workflow for In Vitro Assays
This workflow outlines the critical steps for preparing and using TMZ in a typical cell-based experiment to ensure consistent this compound generation.
Caption: Standard workflow for preparing and using TMZ in cell culture.
Troubleshooting Logic for Inconsistent Results
Use this decision tree to diagnose the potential source of variability or failure in experiments involving TMZ/MTIC.
Caption: Troubleshooting workflow for experiments using TMZ.
Detailed Experimental Protocols
Protocol 1: Preparation of a 100 mM Temozolomide (TMZ) Stock Solution in DMSO
Materials:
-
Temozolomide powder (FW: 194.15 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated balance and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5][11]
Procedure:
-
Safety: Handle solid TMZ powder in a chemical fume hood or other contained space, as it is a hazardous compound.[5][12]
-
Tare a sterile microcentrifuge tube on the balance.
-
Carefully weigh approximately 10 mg of TMZ powder into the tube. Record the exact weight.
-
Calculate the volume of DMSO needed for a 100 mM solution: Volume (µL) = (Weight of TMZ in mg / 194.15 mg/mmol) * 10 Example: For 10 mg of TMZ, you would need (10 / 194.15) * 10 = 0.515 mL = 515 µL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the tube containing the TMZ powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be required to fully dissolve the compound.[7]
-
Aliquot the stock solution into sterile, single-use tubes (e.g., 10-20 µL per tube). This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label the aliquots with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term use.
Protocol 2: General Method for In Vitro Cell Viability Assay (e.g., MTT)
Materials:
-
Cells plated in a 96-well plate at the desired density
-
Complete cell culture medium, pre-warmed to 37°C
-
100 mM TMZ stock solution in DMSO (from Protocol 1)
-
MTT reagent (or other viability assay reagent)
Procedure:
-
Plate cells in a 96-well plate and incubate under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for attachment and recovery.
-
On the day of treatment, thaw a single-use aliquot of the 100 mM TMZ stock solution.
-
Prepare serial dilutions of TMZ in pre-warmed complete culture medium.
-
CRITICAL STEP: Perform this dilution immediately before you plan to treat the cells. Do not store the diluted, aqueous solutions. The conversion of TMZ to active this compound begins as soon as it enters the physiological pH of the medium.
-
Example Dilution: To make a 100 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). Ensure the final DMSO concentration is below the toxic threshold for your cells.
-
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of TMZ. Include "vehicle control" wells that contain medium with the highest concentration of DMSO used in the experiment but no TMZ.
-
Return the plate to the incubator for the desired treatment period (e.g., 72 hours).
-
At the end of the incubation, perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, solubilize formazan crystals, and read absorbance).
-
Analyze the data by normalizing the results to the vehicle-treated control cells to determine the effect of this compound on cell viability.
References
- 1. Temozolomide (Temodar) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Temozolomide, powder, CAS 85622-93-1 Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. ehs.utoronto.ca [ehs.utoronto.ca]
- 6. Stability of temozolomide in solutions aimed for oral treatment prepared from a commercially available powder for infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. sefh.es [sefh.es]
- 10. researchgate.net [researchgate.net]
- 11. research.uga.edu [research.uga.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Managing MTIC Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) cytotoxicity in normal cells. This compound is the active metabolite of the chemotherapeutic drugs dacarbazine (DTIC) and temozolomide (TMZ). While its cytotoxic effects are desirable against cancer cells, off-target toxicity in normal cells is a significant concern in research and clinical settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in normal cells?
A1: this compound is a potent DNA alkylating agent. Its primary mechanism of cytotoxicity involves the methylation of DNA bases, particularly at the O6 position of guanine, forming O6-methylguanine (O6-MeG) adducts. In normal cells with a functional mismatch repair (MMR) system, these adducts are recognized and processed, leading to a futile cycle of repair that results in DNA double-strand breaks. This extensive DNA damage triggers the intrinsic (mitochondrial) pathway of apoptosis, leading to programmed cell death.
Q2: Why do normal cells sometimes show high sensitivity to this compound, and what can be done to mitigate this?
A2: While generally more resistant than sensitive cancer cells, the sensitivity of normal cells to this compound can vary. Factors influencing sensitivity include the expression level of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), the status of the MMR system, and the overall proliferative rate of the cells. To mitigate cytotoxicity, consider the following:
-
Optimize Concentration and Exposure Time: Perform dose-response and time-course experiments to determine the lowest effective concentration and shortest exposure time that achieves the desired effect in your target cancer cells while minimizing damage to normal cells.
-
Cell Cycle Synchronization: Strategies to halt the progression of normal cells through the cell cycle can confer resistance to DNA-damaging agents.[1]
-
Co-treatment with Antioxidants: this compound and its parent compounds can induce the production of reactive oxygen species (ROS), contributing to cellular damage.[2] Co-treatment with antioxidants like N-acetylcysteine (NAC) may help reduce this oxidative stress.
Q3: How does this compound-induced reactive oxygen species (ROS) contribute to cytotoxicity?
A3: Treatment with temozolomide, the prodrug of this compound, has been shown to induce the production of ROS.[2][3] This increase in ROS can lead to oxidative stress, causing damage to cellular components, including DNA, lipids, and proteins. This oxidative damage can further exacerbate the DNA lesions caused by this compound's alkylating activity, contributing to the overall cytotoxic effect and activation of apoptotic pathways.[2][4]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
-
Potential Cause: Inconsistent cell seeding, edge effects in multi-well plates, or pipetting errors.
-
Recommended Solution:
-
Ensure a homogenous single-cell suspension before and during plating.
-
To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.
-
Use calibrated pipettes and maintain a consistent pipetting technique.
-
Issue 2: Unexpectedly High Cytotoxicity in Normal Control Cells
-
Potential Cause: The solvent used to dissolve this compound (or its prodrugs) may be toxic at the final concentration, or the normal cell line may have a low expression of the MGMT repair protein.
-
Recommended Solution:
-
Always include a vehicle control (solvent only) to assess its contribution to cytotoxicity.
-
If possible, measure the MGMT expression level in your normal cell line to understand its capacity for repairing O6-MeG adducts.
-
Issue 3: Difficulty in Distinguishing Apoptosis from Necrosis in this compound-Treated Cells
-
Potential Cause: At high concentrations or after prolonged exposure, this compound can induce secondary necrosis in cells that have already undergone apoptosis.
-
Recommended Solution:
-
Perform a time-course experiment to identify earlier time points where apoptosis is the predominant form of cell death.
-
Use Annexin V and Propidium Iodide (PI) co-staining to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.[5][6]
-
Quantitative Data on this compound Prodrug Cytotoxicity in Normal Cells
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the this compound prodrugs, dacarbazine and temozolomide, in various normal human cell lines. These values can serve as a reference for designing experiments and understanding the relative sensitivity of different normal cell types.
| Cell Line | Drug | IC50 (µM) | Exposure Time (hours) | Reference |
| Human Dermal Fibroblasts (HDF) | Dacarbazine | 1094 | 24 | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Temozolomide | 372.2 | 120 | [8] |
| Normal Human Astrocytes (NHA) | Temozolomide | >250 - 500 | Not Specified | [9][10] |
| Human Fibroblasts | Temozolomide | ~2000 | Not Specified | [6] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions, such as cell density, passage number, and the specific viability assay used.
Experimental Protocols
Protocol 1: Assessment of Apoptosis using Annexin V/PI Staining by Flow Cytometry
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Fluorescently-labeled Annexin V
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed and treat normal cells with this compound or vehicle control for the desired duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle, non-EDTA-based dissociation solution, as Annexin V binding is calcium-dependent.[11]
-
Wash cells once with cold PBS and centrifuge at 300-400 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorescently-labeled Annexin V and 5 µL of PI solution.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5][11]
-
-
Flow Cytometry Analysis:
Interpretation of Results:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
Protocol 2: Measurement of Intracellular ROS using DCFDA Assay
This assay measures general oxidative stress within cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
Materials:
-
DCFDA (or CM-H₂DCFDA for better retention)
-
Serum-free, phenol red-free cell culture medium
-
PBS
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with this compound or vehicle control for the desired time. Include a positive control for ROS induction (e.g., H₂O₂).
-
-
Probe Loading:
-
Prepare a fresh 10-25 µM working solution of DCFDA in pre-warmed, serum-free medium. Protect the solution from light.[8]
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFDA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Measurement:
-
Remove the DCFDA loading solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Add PBS or serum-free medium to the wells.
-
Immediately measure the fluorescence using a plate reader (excitation ~495 nm, emission ~525 nm), or visualize using a fluorescence microscope.[8]
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. providence.elsevierpure.com [providence.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Efficacy of Electrochemotherapy with Dacarbazine on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metronomic treatment of temozolomide increases anti-angiogenicity accompanied by down-regulated O6-methylguanine-DNA methyltransferase expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug: Dacarbazine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Co-administration of temozolomide (TMZ) and the experimental therapeutic targeting miR-10b, profoundly affects the tumorigenic phenotype of human glioblastoma cells [frontiersin.org]
Technical Support Center: Enhancing MTIC Blood-Brain Barrier Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals focused on strategies to enhance the blood-brain barrier (BBB) penetration of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges in delivering this potent alkylating agent to the central nervous system (CNS).
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What is this compound, and why is its delivery to the brain a primary challenge?
This compound is the active, cytotoxic metabolite responsible for the therapeutic effect of the chemotherapy drug temozolomide (TMZ).[1] TMZ is a prodrug designed to be stable enough for oral administration and lipophilic enough to cross the blood-brain barrier.[2] Once in the brain's physiological pH environment, TMZ spontaneously hydrolyzes into this compound.[1][3]
The primary challenge is not necessarily with this compound itself crossing the barrier, but with optimizing the concentration of its precursor, TMZ, that reaches the brain. Studies indicate that drug levels in the cerebrospinal fluid (CSF) are only about 20% of those measured in the systemic circulation.[2][4] Furthermore, this compound is highly unstable and short-lived, making direct administration unfeasible.[1][5] Therefore, strategies focus on enhancing the delivery of the prodrug, TMZ, to maximize its conversion to this compound within the CNS.
DOT Script for TMZ to this compound Conversion Pathway
Caption: Conversion pathway of Temozolomide (TMZ) to its active metabolite this compound within the CNS.
FAQ 2: My in vivo experiments show low brain concentrations of TMZ. What are some common reasons and troubleshooting steps?
Low brain-to-plasma concentration ratios are a frequent issue. Several factors can contribute to this:
-
P-glycoprotein (P-gp) Efflux: The BBB is equipped with efflux transporters like P-gp that actively pump xenobiotics, including some drugs, back into the bloodstream. While TMZ is not a strong substrate, this mechanism can still limit accumulation.
-
Rapid Systemic Clearance: TMZ has a plasma half-life of approximately 1.8 hours, limiting the time available for it to cross the BBB.[4]
-
BBB Integrity in Model: The permeability of the BBB can vary significantly depending on the animal model and the stage of tumor progression. Early-stage tumors may have a more intact BBB.
Troubleshooting Strategies:
-
Co-administration with P-gp Inhibitors: While not a primary strategy for TMZ, exploring the co-administration of P-gp inhibitors like elacridar or tariquidar could be investigated in preclinical models to assess the role of efflux.[6]
-
Nanoparticle Encapsulation: Encapsulating TMZ in nanoparticles can protect it from premature degradation, prolong its circulation time, and facilitate transport across the BBB.[4][7]
-
Model Validation: Ensure your in vivo model's BBB permeability is well-characterized. This can be done using tracers like Evans blue or sodium fluorescein.
FAQ 3: How can nanoparticles be used to enhance TMZ delivery across the BBB?
Nanoparticles serve as carriers to improve the pharmacokinetic profile of TMZ and facilitate its transport into the brain.[8] Key strategies involve surface functionalization to exploit endogenous transport mechanisms.[9]
-
Receptor-Mediated Transcytosis (RMT): This is a highly specific "Trojan horse" approach. Nanoparticles are decorated with ligands that bind to receptors highly expressed on brain endothelial cells, such as:
-
Adsorptive-Mediated Transcytosis (AMT): This strategy relies on electrostatic interactions. Cationic molecules or cell-penetrating peptides (e.g., TAT-derived peptides) are attached to the nanoparticle surface, inducing non-specific uptake by the negatively charged endothelial cell membrane.[8][9]
DOT Script for Nanoparticle-Mediated BBB Traversal
Caption: Workflow of a targeted nanoparticle crossing the BBB via receptor-mediated transcytosis.
FAQ 4: What in vitro models are suitable for screening new TMZ formulations for BBB penetration?
In vitro BBB models are essential for high-throughput screening of novel drug formulations before advancing to costly in vivo studies.[12]
-
Monolayer Models (Transwell): This is the most common setup, where brain endothelial cells (like the bEnd.3 cell line or primary cells) are cultured on a microporous membrane in a Transwell insert.[12][13] The permeability of a compound is measured by adding it to the top (apical/luminal) chamber and measuring its concentration in the bottom (basolateral/abluminal) chamber over time.
-
Co-culture and Tri-culture Models: To better mimic the in vivo environment, endothelial cells can be co-cultured with astrocytes and/or pericytes, which are known to induce and maintain the barrier properties of the endothelial cells.[14][15]
-
Microfluidic (BBB-on-a-chip) Models: These advanced models incorporate physiological shear stress by simulating blood flow, which is crucial for maintaining tight junction integrity and a more accurate BBB phenotype.[13]
Troubleshooting Common In Vitro Issues:
-
Low TEER Values: Transendothelial Electrical Resistance (TEER) is a measure of tight junction integrity. Low values indicate a "leaky" barrier.
-
Solution: Ensure a high seeding density of endothelial cells. Switch to a co-culture model with astrocytes, as they secrete factors that tighten the barrier. Introduce shear stress if using a microfluidic device.
-
-
High Variability: Inconsistent permeability results across experiments.
-
Solution: Standardize cell passage number, seeding density, and culture time. Always run control compounds with known permeability (e.g., sucrose for low, caffeine for high) in parallel.
-
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for TMZ, providing a baseline for evaluating enhanced delivery strategies.
Table 1: Human Pharmacokinetic Parameters of Temozolomide (TMZ)
| Parameter | Value | Source |
| Administration Route | Oral (150 mg/m²) | [3] |
| Mean Peak Plasma Conc. (Cmax) | 7.5 µg/mL | [3] |
| Mean Peak Brain ECF Conc. | 0.6 ± 0.3 µg/mL | [16] |
| Clinically Relevant Conc. (Brain) | ~5 µM (approx. 1 µg/mL) | [17] |
| Brain/Plasma AUC Ratio | 17.8% - 20% | [4][16] |
| Time to Peak Plasma Conc. (Tmax) | 0.5 - 1.8 hours | [3][16] |
| Plasma Half-life (t½) | ~1.8 hours | [4] |
ECF: Extracellular Fluid; AUC: Area Under the Curve
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay (Transwell Co-culture Model)
This protocol describes a method to assess the permeability of a novel TMZ formulation across a BBB model consisting of brain endothelial cells and astrocytes.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size, 12-well format)
-
Murine brain endothelial cells (bEnd.3) and rat astrocytes
-
Appropriate cell culture media and supplements
-
TEER meter (e.g., EVOM2)
-
Test formulation of TMZ and control solution
-
Lucifer yellow (paracellular permeability marker)
-
HPLC-MS/MS or other suitable analytical instrument
Methodology:
-
Astrocyte Seeding: Seed astrocytes on the underside of the Transwell inserts and allow them to attach for 4-6 hours. Place inserts in the 12-well plate.
-
Endothelial Cell Seeding: Seed bEnd.3 cells on the top side of the insert. Culture for 3-5 days to form a confluent monolayer.
-
Barrier Integrity Check: Measure TEER values daily. The model is ready for use when TEER values plateau (typically >150 Ω·cm² for this co-culture).
-
Permeability Experiment:
-
Replace the media in the apical (top) and basolateral (bottom) chambers with a transport buffer (e.g., HBSS).
-
Add the TMZ formulation and Lucifer yellow to the apical chamber.
-
At specified time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral chamber, replacing the volume with fresh buffer.
-
At the final time point, collect a sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of TMZ in the collected samples using a validated HPLC-MS/MS method.
-
Measure the fluorescence of Lucifer yellow to confirm that paracellular transport remained low throughout the experiment.
-
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt is the rate of drug appearance in the basolateral chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the apical chamber.
-
DOT Script for In Vitro BBB Permeability Assay Workflow
Caption: Experimental workflow for conducting an in vitro BBB permeability assay using a Transwell model.
Protocol 2: In Vivo Brain Pharmacokinetic Study using Microdialysis
This protocol provides a high-level overview for assessing the concentration of TMZ in the brain extracellular fluid of a rodent model.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and pump
-
Anesthesia and surgical tools
-
TMZ formulation for injection (e.g., intraperitoneal or intravenous)
-
Fraction collector
-
HPLC-MS/MS system
Methodology:
-
Probe Implantation: Anesthetize the animal (e.g., a rat) and place it in the stereotaxic frame. Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum or tumor-implanted area). Allow the animal to recover for at least 24 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) to allow for equilibration.
-
Baseline Collection: Collect several baseline dialysate samples before drug administration to ensure a stable baseline.
-
Drug Administration: Administer the TMZ formulation to the animal.
-
Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) for several hours into vials, which may contain a small amount of acid to stabilize TMZ.[16]
-
Probe Calibration: At the end of the experiment, determine the in vitro recovery rate of the probe to correct the measured dialysate concentrations.
-
Sample Analysis: Analyze the TMZ concentration in the dialysate samples using a validated and highly sensitive LC-MS/MS method.
-
Data Analysis: Plot the brain concentration versus time profile and calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.[16]
References
- 1. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. oaepublish.com [oaepublish.com]
- 5. Temozolomide and Other Alkylating Agents in Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to Improve Drug Delivery Across the Blood–Brain Barrier for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomimetic nanocarriers loaded with temozolomide by cloaking brain-targeting peptides for targeting drug delivery system to promote anticancer effects in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Models of the Nanoparticle-Mediated Drug Delivery across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. THE NEUROPHARMACOKINETICS OF TEMOZOLOMIDE IN PATIENTS WITH RESECTABLE BRAIN TUMORS: POTENTIAL IMPLICATIONS FOR THE CURRENT APPROACH TO CHEMORADIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 17. On the Critical Issues in Temozolomide Research in Glioblastoma: Clinically Relevant Concentrations and MGMT-independent Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of MTIC
Welcome to the technical support center for researchers working with MTIC (5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide), the active metabolite of temozolomide and dacarbazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments that minimize off-target effects and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide, is the active cytotoxic metabolite of the alkylating agents temozolomide (TMZ) and dacarbazine (DTIC).[1][2][3] Temozolomide is a prodrug that spontaneously hydrolyzes to this compound at physiological pH.[1][3] The primary mechanism of action of this compound is DNA alkylation, specifically by transferring a methyl group to the N7 and O6 positions of guanine and the N3 position of adenine in DNA.[2] This DNA damage triggers cell cycle arrest and apoptosis, leading to cell death.[1]
Q2: What are the primary off-target effects of this compound?
A2: The primary off-target effects of this compound stem from its mechanism of action: DNA alkylation in non-target, healthy cells. This can lead to cytotoxicity in normal cell lines used as controls, and in a clinical context, contributes to the side effects of temozolomide and dacarbazine treatment. The extent of off-target effects can be influenced by the DNA repair capacity of the cells.[2] Additionally, some studies suggest that temozolomide can induce off-target effects such as endoplasmic reticulum (ER) stress, which may influence cell fate.[4]
Q3: How do cellular DNA repair mechanisms influence this compound's effects?
A3: DNA repair pathways are critical in modulating cellular response to this compound. The two most important are:
-
O6-methylguanine-DNA methyltransferase (MGMT): This DNA repair protein directly removes the methyl group from the O6 position of guanine, reversing the DNA damage caused by this compound.[2] High levels of MGMT activity lead to resistance to this compound, while low levels or silencing of the MGMT gene sensitize cells to the drug.[2]
-
Mismatch Repair (MMR): This pathway recognizes and attempts to repair the mismatched base pairs that result from this compound-induced DNA alkylation. In cells with proficient MMR, the futile cycle of attempting to repair the damage can lead to DNA double-strand breaks and apoptosis. In MMR-deficient cells, this response is absent, leading to tolerance of the DNA damage and resistance to this compound.[2][3]
Q4: How can I determine the MGMT and MMR status of my cell lines?
A4: Determining the MGMT and MMR status of your cell lines is crucial for interpreting your experimental results. Common methods include:
-
MGMT:
-
Methylation-Specific PCR (MSP): This is a common method to assess the methylation status of the MGMT promoter. Methylation of the promoter region leads to gene silencing and reduced MGMT protein expression.
-
Immunohistochemistry (IHC): This technique can be used to detect the presence of the MGMT protein in cells.
-
-
MMR:
-
Immunohistochemistry (IHC): The expression of key MMR proteins (e.g., MSH2, MSH6, MLH1, PMS2) can be assessed by IHC.
-
Microsatellite Instability (MSI) Analysis: Loss of MMR function leads to instability in microsatellite regions of the genome, which can be detected by PCR-based methods.
-
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
Problem 1: High cytotoxicity observed in normal (non-cancerous) control cell lines.
Possible Cause: The concentration of this compound is too high, leading to excessive off-target DNA damage in cells with otherwise robust DNA repair mechanisms. Normal cells can also be sensitive to alkylating agents, although generally less so than cancer cells with deficient DNA repair.[5]
Solutions:
-
Optimize this compound Concentration:
-
Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both your cancer and normal cell lines.[6] This will help you identify a therapeutic window where you observe significant cytotoxicity in your target cells with minimal effect on your control cells.
-
Start with a wide range of concentrations and narrow down to a more focused range around the IC50. A systematic review of in vitro studies on temozolomide showed a wide range of IC50 values depending on the cell line and exposure time, from the low micromolar to the millimolar range.[7][8]
-
-
Adjust Incubation Time:
-
Shorten the exposure time of the cells to this compound. This compound has a short half-life at physiological pH.[3] A shorter incubation period may be sufficient to induce cytotoxicity in sensitive cancer cells while minimizing damage to normal cells.
-
A systematic review noted that common exposure times in vitro are 24, 48, and 72 hours.[7][8] Consider testing multiple time points to find the optimal duration for your specific cell lines.
-
-
Characterize Your Cell Lines:
-
If not already known, determine the MGMT and MMR status of your normal cell line. Even some "normal" cell lines may have deficiencies in these pathways, making them more susceptible to this compound.
-
Problem 2: Inconsistent or unexpected results in cell viability assays (e.g., MTT, WST-1).
Possible Cause: This could be due to several factors, including issues with the assay itself, the stability of this compound, or the cellular response.
Solutions:
-
Review Assay Protocol:
-
Ensure that the cell seeding density is optimal for the duration of the experiment.
-
Confirm that the solubilization of the formazan product (in the case of MTT) is complete.[9][10][11][12][13]
-
Include appropriate controls, such as vehicle-only (e.g., DMSO) treated cells, to account for any effects of the solvent.
-
-
Consider this compound Stability:
-
Investigate Cellular Response:
-
High levels of off-target effects can lead to a mixed population of dying and senescent cells, which can affect metabolic assays like MTT. Consider using a complementary assay, such as a trypan blue exclusion assay or a fluorescence-based live/dead stain, to confirm cell viability.
-
Problem 3: Difficulty interpreting DNA damage assays (e.g., Comet assay, γ-H2AX staining).
Possible Cause: DNA damage is a dynamic process, and the timing of the assay after this compound treatment is critical. High background damage or issues with the assay protocol can also lead to ambiguous results.
Solutions:
-
Optimize Assay Timing:
-
Perform a time-course experiment to determine the peak of DNA damage and the subsequent repair kinetics in your cells. This will help you select the optimal time point for your assay.
-
-
Refine Assay Protocol:
-
Comet Assay: Ensure proper lysis and electrophoresis conditions. The length of the comet tail is indicative of the amount of DNA damage.[14][15][16][17]
-
γ-H2AX Staining: This assay detects DNA double-strand breaks. Ensure proper fixation, permeabilization, and antibody concentrations. The number of γ-H2AX foci per cell can be quantified to measure the extent of DNA damage.[18][19][20][21][22]
-
Include both positive (e.g., cells treated with a known DNA damaging agent like hydrogen peroxide) and negative (untreated) controls to validate your assay.
-
-
Correlate with Cell Viability:
-
Compare the results of your DNA damage assays with your cell viability data. A high level of DNA damage should correlate with a decrease in cell viability in sensitive cell lines.
-
Quantitative Data Summary
The following tables provide a summary of representative quantitative data from the literature to guide your experimental design.
Table 1: Representative IC50 Values of Temozolomide (Prodrug of this compound) in Various Human Cell Lines
| Cell Line | Cell Type | MGMT Status | Exposure Time (hours) | IC50 (µM) |
| U87-MG | Glioblastoma | Methylated (Low expression) | 72 | ~105 |
| A172 | Glioblastoma | Methylated (Low expression) | 72 | 14.1 ± 1.1 |
| T98G | Glioblastoma | Unmethylated (High expression) | 72 | ~247 |
| LN229 | Glioblastoma | Methylated (Low expression) | 72 | 14.5 ± 1.1 |
| SF268 | Glioblastoma | Unmethylated (High expression) | 72 | 147.2 ± 2.1 |
| SH-SY5Y | Neuroblastoma | Not specified | Not specified | ~500 |
| HaCaT | Normal Keratinocyte | Not specified | 48 | >2000 |
| HDF-1 | Normal Dermal Fibroblast | Not specified | 72 | High (low cytotoxicity) |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions. This table is intended as a general guide.[1][23][24][25][26][27]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard procedures for assessing cell viability.[9][10][11][12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of temozolomide (to generate this compound in situ) or this compound directly. Include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.
DNA Damage (Comet) Assay
This protocol provides a general workflow for the alkaline Comet assay to detect single-strand DNA breaks.[14][15][16][17]
-
Cell Treatment: Treat cells with this compound for the desired time and concentration.
-
Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS.
-
Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in a cold lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis under alkaline conditions. Damaged DNA (with strand breaks) will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
DNA Double-Strand Break (γ-H2AX) Staining
This immunofluorescence protocol is used to detect DNA double-strand breaks.[18][19][20][21][22]
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using image analysis software.
Visualizations
References
- 1. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting off-target effects: endoplasmic reticulum stress and autophagy as effective strategies to enhance temozolomide treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considering the Experimental Use of Temozolomide in Glioblastoma Research [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medrxiv.org [medrxiv.org]
- 8. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchtweet.com [researchtweet.com]
- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 16. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 18. crpr-su.se [crpr-su.se]
- 19. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. apexbt.com [apexbt.com]
- 22. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 23. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of MTIC for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MTIC (5-(3-methyl-1-triazeno)imidazole-4-carboxamide). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a primary focus on improving the solubility and handling of this crucial, yet unstable, active metabolite of temozolomide and dacarbazine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound, or 5-(3-methyl-1-triazeno)imidazole-4-carboxamide, is the active alkylating agent responsible for the cytotoxic effects of the chemotherapeutic drugs temozolomide (TMZ) and dacarbazine (DTIC)[1][2]. Unlike its more lipophilic parent drug, TMZ, which can readily cross cell membranes, this compound is a more polar molecule. Its inherent chemical properties and instability at physiological pH present significant challenges for achieving and maintaining solubility in aqueous-based cell culture media, which is essential for accurate and reproducible in vitro assay results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). Commercial suppliers of this compound provide data indicating its solubility in DMSO is approximately 25 mg/mL (148.67 mM)[3]. To achieve this concentration, it is often necessary to apply gentle warming (up to 60°C) and ultrasonication[3]. It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound.
Q3: How should I store my this compound stock solution to ensure its stability?
A3: Due to its instability, proper storage of this compound stock solutions is critical. It is recommended to store aliquots of the this compound stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[2]. To prevent degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or in cell culture media?
A4: Direct dissolution of this compound in aqueous buffers like Phosphate-Buffered Saline (PBS) or cell culture media is not recommended for preparing a concentrated stock solution due to its poor aqueous solubility and rapid degradation at neutral pH. While there is limited quantitative data on its solubility in these solvents, it is known to be low. For experimental use, a high-concentration stock solution in DMSO should be prepared first and then diluted to the final working concentration in the aqueous medium immediately before use.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution into aqueous media.
Cause: This is a common issue arising from the poor aqueous solubility of this compound. The final concentration of this compound in the cell culture medium may exceed its solubility limit, or the DMSO concentration may not be sufficient to maintain its solubility.
Solution:
-
Optimize Final Concentration: If possible, lower the final working concentration of this compound in your assay.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Increasing the final DMSO concentration within this limit may help to keep this compound in solution. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Pre-warm the Media: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes aid in dissolution.
-
Rapid Mixing: Add the this compound stock solution to the pre-warmed media with gentle but thorough mixing to ensure rapid and even dispersion.
Issue 2: Loss of this compound activity or inconsistent results over time.
Cause: this compound is highly unstable in aqueous solutions at physiological pH (around 7.4) and temperature (37°C). It spontaneously hydrolyzes to form the highly reactive methyldiazonium ion, which is the ultimate alkylating species. This degradation leads to a decrease in the effective concentration of this compound over the course of an experiment.
Solution:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Do not store diluted this compound solutions.
-
Minimize Incubation Time: If your experimental design allows, minimize the time this compound is in the aqueous environment before and during the assay.
-
Strict Temperature Control: Keep this compound stock solutions and freshly prepared dilutions on ice until they are added to the cells.
-
pH Considerations: Be aware that the pH of your cell culture medium can influence the rate of this compound degradation. Ensure your medium is properly buffered.
Quantitative Data Summary
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 25 mg/mL[3] | 148.67 mM | Requires ultrasonication and warming to 60°C for complete dissolution[3]. |
| Methanol | Slightly soluble | - | Heating may be required. |
| Phosphate-Buffered Saline (PBS) | Poorly soluble | - | Quantitative data is not readily available, but solubility is expected to be low. |
| Ethanol | Poorly soluble | - | Quantitative data is not readily available. |
| Cell Culture Media (e.g., DMEM) | Very poorly soluble | - | Prone to rapid degradation at 37°C. |
Key Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes
-
Water bath or heat block set to 60°C
-
Sonicator
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, you will need 16.82 mg of this compound (Molecular Weight: 168.16 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Gently warm the solution to 60°C for a few minutes.
-
Sonicate the solution in a water bath sonicator until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Allow the solution to cool to room temperature.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Immediately before use, thaw an aliquot of the 100 mM this compound stock solution on ice.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, you can perform a 1:10 dilution followed by a 1:100 dilution.
-
Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your specific cell line (typically ≤ 0.5%).
-
Use the freshly prepared working solutions immediately for your experiments.
Visualizing this compound's Mechanism of Action and Experimental Workflow
Signaling Pathways
This compound exerts its cytotoxic effects primarily through the induction of DNA damage, which in turn triggers a cascade of cellular signaling events leading to apoptosis.
Caption: this compound-induced DNA damage signaling pathway.
Caption: Intrinsic apoptosis pathway activated by this compound.
Experimental Workflow
A typical workflow for assessing the cytotoxicity of this compound in an in vitro cell-based assay involves careful preparation of the compound and subsequent treatment of the cells.
Caption: General workflow for this compound in vitro cytotoxicity assay.
References
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: MTIC vs. Dacarbazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) and its prodrug, dacarbazine. The information presented is supported by experimental data to aid in research and drug development efforts.
Core-Mechanism: A Prodrug and its Active Metabolite
Dacarbazine is a synthetic triazene analog that requires metabolic activation to exert its cytotoxic effects.[1][2] It is a prodrug that is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP2E1, through an N-demethylation process.[3][4] This metabolic conversion generates the active compound, this compound.[1][5]
This compound, on the other hand, is the direct-acting cytotoxic agent.[1] It does not require metabolic activation and spontaneously decomposes under physiological conditions to form a highly reactive methyldiazonium cation.[6][7] This cation is the ultimate alkylating species responsible for the therapeutic and toxic effects of both dacarbazine and this compound.[6][7]
Signaling Pathway and Mechanism of Action
The cytotoxic action of both dacarbazine (following its conversion to this compound) and this compound itself culminates in the methylation of DNA. The methyldiazonium cation transferred a methyl group to nucleophilic sites on DNA bases, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[6][7]
The most critical lesion for cytotoxicity is the methylation at the O6 position of guanine (O6-methylguanine).[7] This adduct mispairs with thymine during DNA replication, leading to G:C to A:T transition mutations. This DNA damage triggers cell cycle arrest and, ultimately, apoptosis (programmed cell death).[6]
Caption: Metabolic activation of Dacarbazine to this compound and subsequent DNA alkylation leading to apoptosis.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of dacarbazine and this compound has been evaluated in various cancer cell lines. As dacarbazine requires metabolic activation, in vitro studies often show lower potency compared to this compound unless a system for metabolic activation (e.g., liver microsomes) is included.[5] The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Dacarbazine | A375 (Melanoma) | ~412-425 | [8] |
| SK-MEL-28 (Melanoma) | ~370 | [8] | |
| G361 (Melanoma) | ~426 | [8] | |
| This compound | HT29 (Colon Carcinoma) | 650 | [1] |
| A549 (Lung Carcinoma) | 210 | [1] | |
| VA13 (SV40 Transformed Fibroblast) | 15 | [1] | |
| SNB-19 (Glioblastoma) | 466 | [2] |
Experimental Protocols
Determination of In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability.
Workflow:
Caption: A typical workflow for determining the IC50 values of cytotoxic compounds using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of dacarbazine or this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug solutions. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Analysis of Dacarbazine Metabolism to this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is a key method for studying drug metabolism.
Protocol for Dacarbazine and this compound Analysis in Plasma:
-
Sample Preparation:
-
Collect blood samples in heparinized tubes.
-
Centrifuge to separate plasma.
-
To 100 µL of plasma, add a protein precipitation agent (e.g., methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detector set at a wavelength appropriate for both dacarbazine and this compound (e.g., 320 nm).
-
Quantification: The concentration of each compound is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of dacarbazine and this compound.
-
Conclusion
The primary difference between this compound and dacarbazine lies in their mechanism of activation. Dacarbazine is a prodrug that requires hepatic metabolism to become the active cytotoxic agent, this compound. This compound, in contrast, is the direct-acting alkylating agent. This distinction is crucial for in vitro studies, where the absence of metabolic activation systems can lead to an underestimation of dacarbazine's potential efficacy. Both compounds ultimately exert their anticancer effects through the same final active species, the methyldiazonium cation, which causes DNA damage and induces apoptosis. The quantitative data on their cytotoxicity highlights the potent, direct activity of this compound. The experimental protocols provided offer a foundation for researchers to further investigate the activity and metabolism of these important anticancer agents.
References
- 1. Cytotoxicity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (this compound) on Mer+, Mer+Rem- and Mer- cell lines: differential potentiation by 3-acetamidobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide | C5H8N6O | CID 76953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparison of the cytotoxicity in vitro of temozolomide and dacarbazine, prodrugs of 3-methyl-(triazen-1-yl)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combined Therapy with Dacarbazine and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of MTIC and Other Alkylating Agents for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the alkylating agent MTIC (3-methyl-(triazen-1-yl)imidazole-4-carboxamide) with other commonly used alkylating agents. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and selection of appropriate compounds for cancer research.
Introduction to this compound and its Role as a Key Metabolite
This compound is the active metabolite of two clinically important chemotherapeutic drugs: dacarbazine (DTIC) and temozolomide (TMZ).[1][2][3] While dacarbazine requires metabolic activation by liver microsomal enzymes to form this compound, temozolomide undergoes spontaneous, non-enzymatic hydrolysis at physiological pH to yield this active compound.[1][4] This difference in activation pathways is a key distinction between the two prodrugs. Once formed, this compound is a potent DNA methylating agent that plays a crucial role in the cytotoxic effects of these drugs.[4]
Mechanism of Action: DNA Alkylation
The therapeutic effect of this compound and other alkylating agents stems from their ability to transfer alkyl groups to DNA bases, leading to the formation of DNA adducts.[5] This process disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[4]
This compound is a monofunctional alkylating agent, meaning it forms a single covalent bond with a DNA base.[5] The primary targets for methylation by this compound are the N7 and O6 positions of guanine, and to a lesser extent, the N3 position of adenine.[4][5] The O6-methylguanine (O6-MeG) adduct is considered the most cytotoxic and mutagenic lesion.[6]
In contrast, bifunctional alkylating agents, such as cisplatin and cyclophosphamide, have two reactive groups and can form both intrastrand and interstrand cross-links within the DNA double helix.[7] These interstrand cross-links are particularly cytotoxic as they prevent the separation of DNA strands, which is essential for replication and transcription.[7]
Comparative Cytotoxicity of this compound and Other Alkylating Agents
The cytotoxic efficacy of alkylating agents is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The table below summarizes the IC50 values of this compound's prodrugs (temozolomide and dacarbazine) and other representative alkylating agents across various cancer cell lines. It is important to note that direct comparative IC50 values for this compound itself are less commonly reported due to its instability under physiological conditions.[8]
| Cell Line | Cancer Type | Temozolomide IC50 (µM) | Dacarbazine IC50 (µM) | Cisplatin IC50 (µM) | Cyclophosphamide IC50 (mM) |
| A172 | Glioblastoma | 14.1 ± 1.1[9] | - | - | - |
| LN229 | Glioblastoma | 14.5 ± 1.1[9] | - | - | - |
| SF268 | Glioblastoma | 147.2 ± 2.1[9] | - | - | - |
| SK-N-SH | Neuroblastoma | 234.6 ± 2.3[9] | - | - | - |
| A549 | Lung Carcinoma | - | - | 22.9[10] | - |
| HCT-116 | Colon Carcinoma | - | - | 19.1[10] | - |
| MCF-7 | Breast Adenocarcinoma | - | - | 17.5[10] | - |
| PC3 | Prostate Cancer | - | - | 9.02[10] | - |
| A2780 | Ovarian Cancer | - | - | 0.89[10] | - |
Note: The IC50 values can vary significantly depending on the experimental conditions, such as the duration of drug exposure and the specific assay used.
DNA Damage Response and Signaling Pathways
The cellular response to DNA damage induced by alkylating agents is a complex process involving multiple signaling pathways. These pathways coordinate to either repair the DNA damage or, if the damage is too severe, initiate apoptosis.
DNA Repair Pathways
Cells have evolved several mechanisms to repair DNA alkylation damage. The primary defense against O6-MeG adducts is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[5] MGMT directly removes the methyl group from guanine in a stoichiometric reaction. High levels of MGMT expression in cancer cells are a major mechanism of resistance to temozolomide and other methylating agents.[5]
Other important repair pathways include:
-
Base Excision Repair (BER): This pathway is responsible for removing smaller N-alkylation adducts, such as N7-methylguanine and N3-methyladenine.[6]
-
Mismatch Repair (MMR): The MMR system recognizes and attempts to repair mismatches arising from O6-MeG pairing with thymine during DNA replication. A futile cycle of MMR can lead to DNA double-strand breaks and subsequent apoptosis.[6]
-
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are involved in the repair of DNA double-strand breaks that can arise from the processing of alkylation-induced damage.[6]
Apoptotic Signaling Pathways
If DNA damage is irreparable, the cell initiates apoptosis. The DNA damage response (DDR) pathway plays a central role in this process.
As depicted in the diagram, DNA damage sensors like ATM and ATR kinases are activated in response to DNA adducts and double-strand breaks.[11] This activation triggers a signaling cascade that leads to the phosphorylation and activation of the tumor suppressor protein p53.[11] Activated p53 can then induce cell cycle arrest, providing time for DNA repair, or initiate apoptosis by upregulating pro-apoptotic proteins like Bax and PUMA.[12]
Experimental Protocols
To facilitate the comparative analysis of this compound and other alkylating agents in a laboratory setting, detailed protocols for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their viability.
Workflow:
Methodology:
-
Cell Seeding: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the alkylating agents to be tested. Include untreated control wells.
-
MTT Incubation: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value for each agent.
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Methodology:
-
Cell Encapsulation: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the DNA-containing nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to separate the broken DNA fragments from the intact DNA. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide) and visualize the comets using a fluorescence microscope.
-
Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
DNA Double-Strand Break Staining (γH2AX Assay)
The phosphorylation of the histone variant H2AX to form γH2AX is an early cellular response to the formation of DNA double-strand breaks. Immunofluorescence staining for γH2AX foci is a widely used method to quantify these lesions.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the alkylating agents.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI.
-
Microscopy and Image Analysis: Acquire images using a fluorescence microscope and count the number of γH2AX foci per nucleus. An increase in the number of foci indicates a higher level of DNA double-strand breaks.
Conclusion
This compound, as the active form of temozolomide and dacarbazine, is a potent monofunctional alkylating agent that induces cytotoxicity through the formation of DNA adducts. Its efficacy is influenced by the cellular DNA repair capacity, particularly the expression of MGMT. In comparison to bifunctional alkylating agents like cisplatin and cyclophosphamide, which can induce highly cytotoxic interstrand cross-links, this compound's mechanism of action is distinct. The choice of alkylating agent for research and therapeutic development should consider the specific cancer type, its genetic background (e.g., MGMT promoter methylation status), and the desired mechanism of action. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to further elucidate the relative potencies and mechanisms of these important anticancer agents.
References
- 1. Alkylating DNA damage stimulates a regulated form of necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide | C5H8N6O | CID 76953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of the cytotoxicity in vitro of temozolomide and dacarbazine, prodrugs of 3-methyl-(triazen-1-yl)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. oaepublish.com [oaepublish.com]
- 6. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of 3-methyl-(triazen-1-yl)imidazole-4-carboximide following administration of temozolomide to patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. THE INTERSECTION BETWEEN DNA DAMAGE RESPONSE AND CELL DEATH PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
A Comparative Guide to Biomarkers for MTIC-Precursor Drug Sensitivity
This guide offers a comparative analysis of key biomarkers used to predict tumor sensitivity to the alkylating agents dacarbazine (DTIC) and temozolomide (TMZ). Both drugs are prodrugs that undergo metabolic conversion to the active compound 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), which exerts its anticancer effects by methylating DNA.[1][2][3] This process induces DNA damage and triggers cell death in tumor cells.[1][4] However, the efficacy of these drugs is often limited by cellular DNA repair mechanisms.
This document is intended for researchers, scientists, and drug development professionals, providing an overview of prominent biomarkers, their validation status, and the experimental protocols for their assessment.
Key Biomarkers for Predicting this compound-Precursor Drug Sensitivity
The two most well-established biomarkers for predicting sensitivity to temozolomide and dacarbazine are O⁶-methylguanine-DNA methyltransferase (MGMT) promoter methylation and the status of the mismatch repair (MMR) system.[4][5]
O⁶-methylguanine-DNA methyltransferase (MGMT)
Mechanism of Action: The primary cytotoxic lesion induced by this compound is the methylation of the O⁶ position of guanine in DNA.[4][5] The DNA repair protein MGMT can remove these methyl groups, thereby reversing the cytotoxic effect of the drug and leading to treatment resistance.[4][6] In some tumors, the MGMT gene is silenced through epigenetic methylation of its promoter region, which prevents the production of the MGMT protein.[4][7] Tumors with a methylated MGMT promoter are therefore more susceptible to the effects of temozolomide and dacarbazine.[4][7]
Performance as a Biomarker: MGMT promoter methylation is a significant predictive biomarker for response to temozolomide, particularly in glioblastoma.[8][9] Patients with glioblastomas that have a methylated MGMT promoter have shown improved survival when treated with temozolomide.[8][10] However, it is not a perfect predictor, as some patients with unmethylated tumors still respond to treatment, and not all patients with methylated tumors experience a benefit.[6][7]
Mismatch Repair (MMR) System
Mechanism of Action: The MMR system is another crucial DNA repair pathway that influences the efficacy of this compound-precursor drugs. When MGMT is absent or inactive, the MMR system recognizes the O⁶-methylguanine:thymine mispairs that arise during DNA replication.[4][11] A proficient MMR system will then trigger a cascade of events leading to cell cycle arrest and apoptosis.[4][12] Conversely, in tumors with a deficient MMR (dMMR) system, these mispairs are tolerated, allowing the cell to continue to divide, which confers resistance to the drug.[5][11] MMR deficiency can be intrinsic or acquired after treatment with alkylating agents.[4][13]
Performance as a Biomarker: MMR status is a critical determinant of temozolomide resistance, especially in the context of MGMT deficiency.[5][12] Tumors that are both MGMT-deficient and MMR-proficient are typically the most sensitive to treatment.[12] However, acquired MMR deficiency is a known mechanism of resistance in recurrent gliomas following temozolomide therapy.[13]
Comparative Performance of Biomarkers
The following table summarizes the performance of MGMT promoter methylation and MMR status as predictive biomarkers for sensitivity to this compound-precursor drugs.
| Biomarker | Predictive Value for Sensitivity | Predictive Value for Resistance | Common Cancer Types |
| Methylated MGMT Promoter | High | Low | Glioblastoma[8] |
| Unmethylated MGMT Promoter | Low | High | Glioblastoma[6] |
| Proficient Mismatch Repair (pMMR) | Moderate (dependent on MGMT status) | Low | Glioblastoma, Colorectal Cancer[12][14] |
| Deficient Mismatch Repair (dMMR) | Low | High | Glioblastoma, Colorectal Cancer[11][13] |
Signaling and Resistance Pathways
The interplay between temozolomide/dacarbazine, DNA damage, and the key DNA repair pathways is illustrated in the diagram below.
References
- 1. Temozolomide (Temodar) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dacarbazine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Temozolomide - Wikipedia [en.wikipedia.org]
- 5. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of MGMT expression is associated with temozolomide resistance in glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitivity to temozolomide in brain tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extent of MGMT promoter methylation modifies the effect of temozolomide on overall survival in patients with glioblastoma: a regional cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Circadian variation in MGMT promoter methylation and expression predicts sensitivity to temozolomide in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MGMT Gene Promoter Methylation Status – Assessment of Two Pyrosequencing Kits and Three Methylation-specific PCR Methods for their Predictive Capacity in Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mismatch Repair Deficiency Does Not Mediate Clinical Resistance to Temozolomide in Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mismatch repair deficiency: a temozolomide resistance factor in medulloblastoma cell lines that is uncommon in primary medulloblastoma tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Frontiers | Concordance between microsatellite instability and mismatch repair protein expression in colorectal cancer and their clinicopathological characteristics: a retrospective analysis of 502 cases [frontiersin.org]
A Comparative Guide to the Cross-Validation of MTIC Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide (MTIC), the active metabolite of the anticancer drug temozolomide. Understanding the accuracy and reliability of different quantification techniques is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development. This document summarizes quantitative data from validated methods, details experimental protocols, and visualizes key processes to aid in the selection of the most appropriate analytical strategy.
Introduction to this compound and its Quantification
Temozolomide is a prodrug that undergoes chemical conversion at physiological pH to its active metabolite, this compound.[1][2][3] this compound is a highly unstable compound, making its accurate quantification challenging.[2] The primary analytical techniques employed for this compound quantification include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While other techniques like capillary electrophoresis and electrochemical sensors have been applied to similar compounds, their specific application to this compound with full validation is less documented in the available literature.
Comparative Analysis of Quantification Methods
This section provides a detailed comparison of the most common methods used for this compound quantification. The performance of each method is summarized based on key validation parameters.
Table 1: Quantitative Performance of this compound Quantification Methods
| Parameter | HPLC-UV Method 1[2] | HPLC-UV Method 2[1][3] | LC-MS/MS (for Temozolomide)[4] |
| Linearity Range | 10 - 500 ng/mL | 1 - 100 µg/mL | 0.10 - 20.00 µg/mL |
| Correlation Coefficient (r) | > 0.99 | Not specified | Not specified |
| Lower Limit of Quantitation (LOQ) | 10 ng/mL | Not specified | Not specified |
| Limit of Detection (LOD) | Not specified | 0.02 µg/mL | Not specified |
| Precision (CV%) | < 9% | Not specified | Not specified |
| Accuracy (Bias%) | < 5% | 98.8 - 100.3% (Recovery) | Not specified |
| Recovery (%) | ≥ 86.7% | 98.8 - 100.3% | 37.1 - 41.1% |
Note: Data for LC-MS/MS is for the parent drug temozolomide, as specific this compound validation data was not available in the searched literature. This provides a general reference for the capabilities of the technique.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical methods. Below are the protocols for the key experiments cited in this guide.
HPLC-UV Method for this compound in Human Plasma[2]
This method was developed for the analysis of the highly unstable this compound in human plasma with minimal sample processing.
-
Sample Preparation: Plasma protein is precipitated with methanol. The resulting supernatant is then analyzed.
-
Chromatography:
-
Column: Reversed-phase column.
-
Mobile Phase: Not specified in the abstract.
-
Detection: UV detection at 316 nm.
-
-
Internal Standard: An internal standard was used, with a recovery of ≥ 86.7%.
-
Stability: this compound was found to be stable in plasma through three freeze-thaw cycles, for 1 hour at 4°C, and for at least 70 days at -80°C. However, it may be unstable at 10°C in processed samples.
Stability-Indicating HPLC-UV Method for Temozolomide and its Degradation Products[1][5]
This method was developed to determine temozolomide in pharmaceutical preparations and to demonstrate the specificity and stability-indicating capability of the method through forced degradation studies.
-
Sample Preparation: 20.0 mg of Temozolomide is accurately weighed and dissolved in the mobile phase in a 100 mL volumetric flask.[1]
-
Chromatography:
-
Forced Degradation Studies: The stability of the drug was tested under acidic, basic, oxidative, and thermal degradation conditions.[1][5]
Visualization of Key Processes
Diagrams created using Graphviz are provided below to illustrate important pathways and workflows related to this compound quantification.
Caption: Metabolic activation of Temozolomide to this compound.
Caption: Experimental workflow for this compound analysis by HPLC-UV.
Discussion and Conclusion
The choice of analytical method will depend on the specific requirements of the study, including the need for high throughput, sensitivity, and the available instrumentation. The inherent instability of this compound necessitates rapid and minimal sample processing to ensure accurate quantification. The provided experimental protocols and validation data serve as a valuable resource for researchers to select and implement a suitable method for their specific needs in the development and evaluation of temozolomide-based therapies.
References
- 1. turkjps.org [turkjps.org]
- 2. High-performance liquid chromatographic determination and stability of 5-(3-methyltriazen-1-yl)-imidazo-4-carboximide, the biologically active product of the antitumor agent temozolomide, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of MTIC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo effects of 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), the active metabolite of the alkylating agent temozolomide (TMZ). The information presented is supported by experimental data to aid in the understanding and application of this compound in cancer research.
At a Glance: In Vitro vs. In Vivo Efficacy of this compound/Temozolomide
The following table summarizes the key differences in the observed effects of this compound and its prodrug, temozolomide, in controlled laboratory settings (in vitro) versus within a living organism (in vivo).
| Feature | In Vitro Effects | In Vivo Effects |
| Environment | Controlled, isolated cellular environment (e.g., petri dish)[1][2]. | Complex, whole-organism environment with systemic interactions[1][2][3]. |
| Primary Effect | Direct cytotoxicity, inhibition of cell proliferation, and induction of apoptosis in cancer cell lines[4][5][6]. | Inhibition of tumor growth, increased survival in animal models, and potential for systemic toxicity[4][6][7]. |
| Key Metric | IC50 (half-maximal inhibitory concentration) - the concentration of the drug that inhibits 50% of cell growth[4][8][9][10]. | Tumor growth inhibition (TGI), increased lifespan, and assessment of side effects[4][7][11]. |
| Influencing Factors | Cell line-specific sensitivity, drug concentration, and duration of exposure[12]. O6-methylguanine-DNA methyltransferase (MGMT) expression is a key determinant of resistance[4]. | Drug pharmacokinetics (absorption, distribution, metabolism, excretion), tumor microenvironment, and the host's immune system. The blood-brain barrier is a critical factor for brain tumors[13]. |
Quantitative Comparison of this compound/Temozolomide Efficacy
The following tables present quantitative data from studies on glioblastoma, a common target for temozolomide therapy. It is important to note that direct comparisons between in vitro and in vivo data can be challenging due to differences in experimental setups.
Table 1: In Vitro Cytotoxicity of Temozolomide in Glioblastoma Cell Lines
| Cell Line | MGMT Status | IC50 (µM) | Reference |
| U373 | Methylated (TMZ-sensitive) | 150-200 | [4] |
| T98G | Unmethylated (TMZ-resistant) | >1000 | [4][5] |
| U251 | Unmethylated (TMZ-resistant) | ~1000 | [14] |
| A172 | Methylated (TMZ-sensitive) | ~100 | [6] |
| U87-MG | Methylated (TMZ-sensitive) | ~100 | [6] |
Table 2: In Vivo Efficacy of Temozolomide in Glioblastoma Xenograft Models
| Cell Line Xenograft | Treatment Regimen | Outcome | Reference |
| U373 (TMZ-sensitive) | TMZ | Increased survival compared to untreated controls. | [4] |
| T98G (TMZ-resistant) | TMZ | Minimal effect on tumor growth. | [5] |
| U87-MG (TMZ-sensitive) | TMZ | Significant inhibition of tumor progression. | [6] |
| U251 (TMZ-resistant) | TMZ | Limited therapeutic benefit. | [14] |
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects primarily through DNA alkylation. Upon spontaneous conversion from its prodrug temozolomide at physiological pH, this compound methylates DNA, predominantly at the O6 and N7 positions of guanine. This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.
Signaling Pathway of this compound-Induced DNA Damage and Apoptosis
Caption: Mechanism of this compound-induced cytotoxicity.
The efficacy of this compound is significantly influenced by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). In tumors with high MGMT expression, the methyl groups added by this compound are removed, thus repairing the DNA damage and leading to drug resistance. Conversely, tumors with low or silenced MGMT expression are more sensitive to this compound.
Experimental Protocols
In Vitro: MTT Assay for Cell Viability
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound or temozolomide in culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against drug concentration.
In Vivo: Glioblastoma Xenograft Model
This protocol outlines a common procedure for evaluating the anti-tumor efficacy of a compound in a living animal model.
-
Cell Implantation: Subcutaneously or intracranially inject a suspension of human glioblastoma cells into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable or measurable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign mice to treatment and control groups. Administer temozolomide (typically orally or via intraperitoneal injection) according to a predetermined dosing schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Measure the tumor volume at regular intervals (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess survival. Efficacy is determined by comparing the tumor growth rate or survival time in the treated groups to the control group.
Experimental Workflow: From In Vitro to In Vivo
Caption: A typical experimental workflow.
Conclusion
The comparison of in vitro and in vivo data for this compound highlights the critical importance of both experimental systems in drug development. While in vitro assays provide a rapid and controlled environment to determine direct cellular effects and mechanisms of action, in vivo studies are indispensable for evaluating the therapeutic potential of a compound in a complex biological system, taking into account pharmacokinetics and the tumor microenvironment. A comprehensive understanding of both datasets is essential for the successful translation of preclinical findings to clinical applications.
References
- 1. cusabio.com [cusabio.com]
- 2. Understanding In Vivo vs In Vitro Methods | Technology Networks [technologynetworks.com]
- 3. coleparmer.com [coleparmer.com]
- 4. Long-term In Vitro Treatment of Human Glioblastoma Cells with Temozolomide Increases Resistance In Vivo through Up-regulation of GLUT Transporter and Aldo-Keto Reductase Enzyme AKR1C Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Considering the Experimental Use of Temozolomide in Glioblastoma Research [mdpi.com]
- 14. researchgate.net [researchgate.net]
head-to-head study of MTIC and its prodrugs
A Comparative Guide to MTIC and its Prodrugs: Dacarbazine and Temozolomide
This guide provides a head-to-head comparison of the principal prodrugs of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (this compound): dacarbazine (DTIC) and temozolomide (TMZ). This compound is the active cytotoxic metabolite responsible for the therapeutic effects of these agents. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of their mechanisms, pharmacokinetics, clinical efficacy, and safety profiles, supported by experimental data.
Mechanism of Action and Activation
Both dacarbazine and temozolomide exert their cytotoxic effects through the formation of this compound, which then methylates DNA, primarily at the O6 and N7 positions of guanine.[1] This methylation leads to DNA damage, inhibition of DNA replication, and ultimately, apoptosis of cancer cells. However, the pathways to generate the active this compound molecule differ significantly between the two prodrugs.
Dacarbazine (DTIC) requires metabolic activation in the liver.[2] It is demethylated by cytochrome P450 enzymes to form 5-(3-(hydroxymethyl)-3-methyl-1-triazeno)imidazole-4-carboxamide (HMthis compound), which then spontaneously decomposes to this compound.[3]
Temozolomide (TMZ) is designed for spontaneous, non-enzymatic conversion to this compound under physiological pH conditions.[2][4] This allows for systemic distribution and activation at the tumor site, including penetration of the blood-brain barrier.[4]
The distinct activation pathways are a key differentiator, influencing their administration routes, bioavailability, and clinical applications.
Pharmacokinetics
The pharmacokinetic profiles of dacarbazine and temozolomide differ substantially, primarily due to their distinct activation mechanisms. Temozolomide generally provides a higher systemic exposure to the active metabolite, this compound.
| Parameter | Dacarbazine (DTIC) | Temozolomide (TMZ) | Reference |
| Administration | Intravenous | Oral | [2] |
| Bioavailability | N/A (IV) | Nearly 100% | [5] |
| Activation | Hepatic (CYP450) | Spontaneous (pH-dependent) | [2] |
| Blood-Brain Barrier | Poor | Yes | [4] |
| Systemic this compound Exposure (AUC) | Lower | Higher | [6] |
| Plasma Half-life | ~1.8 hours | ~1.8 hours | [5] |
Experimental Protocol: Pharmacokinetic Analysis
A randomized, phase III clinical trial was conducted to compare the pharmacokinetics of temozolomide and dacarbazine.[6] Patients with advanced metastatic melanoma were randomized to receive either oral temozolomide (200 mg/m²/day for 5 days every 28 days) or intravenous dacarbazine (250 mg/m²/day for 5 days every 21 days). Blood samples were collected at predefined time points to measure the plasma concentrations of the parent drug and the active metabolite, this compound, using high-performance liquid chromatography (HPLC).[6] Pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) were then calculated.
Clinical Efficacy: A Head-to-Head Comparison in Metastatic Melanoma
Dacarbazine has historically been a standard treatment for metastatic melanoma.[7] Several head-to-head clinical trials have compared its efficacy with that of temozolomide.
| Outcome | Dacarbazine (DTIC) | Temozolomide (TMZ) | p-value | Reference |
| Overall Response Rate | 9.8% | 14.4% | 0.05 | [7] |
| Median Progression-Free Survival | 1.5 months | 1.9 months | 0.012 | [6] |
| Median Overall Survival | 6.4 months | 7.7 months | Not Significant | [6] |
| Disease Control Rate | - | - | Not Significant | [2] |
A meta-analysis of three randomized clinical trials involving 1,314 patients found no significant difference in complete response, stable disease, or disease control rate between temozolomide and dacarbazine.[2] However, a separate phase III study reported a significantly longer progression-free survival for patients treated with temozolomide.[6]
Safety and Tolerability
The side effect profiles of dacarbazine and temozolomide are generally similar, with myelosuppression being a common toxicity. However, some differences have been noted in clinical trials.
| Adverse Event | Dacarbazine (DTIC) | Temozolomide (TMZ) | p-value | Reference |
| Nausea and Vomiting | Mild to moderate | Mild to moderate | - | [6] |
| Fatigue | - | - | - | [2] |
| Anemia | Similar rates | Similar rates | Not Significant | [2] |
| Neutropenia | Similar rates | Similar rates | Not Significant | [2] |
| Thrombocytopenia | Similar rates | Similar rates | Not Significant | [2] |
| Lymphopenia | 9% | 45% | Significant | [2][7] |
The most notable difference is the significantly higher incidence of lymphopenia with temozolomide treatment.[2][7] Despite this, temozolomide has been associated with a better quality of life in some studies, with patients reporting improved physical functioning and less fatigue.[8]
Experimental Protocol: Cytotoxicity Assay
To compare the in vitro cytotoxicity, TLX5 murine lymphoma cells were used.[3] The cells were incubated with varying concentrations of this compound, temozolomide, and dacarbazine. For dacarbazine, the assay was performed both with and without the presence of mouse-liver microsomes to facilitate metabolic activation. Cell viability was assessed after a set incubation period to determine the concentration required to inhibit cell growth by 50% (IC50). The results demonstrated that this compound and temozolomide were cytotoxic without microsomes, whereas dacarbazine required metabolic activation to exhibit its cytotoxic effects.[3]
Conclusion
Both dacarbazine and temozolomide are effective anticancer agents that function as prodrugs for the active metabolite this compound. The primary distinction lies in their activation pathways, with temozolomide offering the convenience of oral administration and spontaneous, systemic activation, leading to higher this compound exposure and the ability to cross the blood-brain barrier.[2][4][6] While clinical efficacy in metastatic melanoma is largely comparable, temozolomide has shown an advantage in progression-free survival in some studies.[6] The choice between these two agents may depend on the specific clinical context, including the tumor type and location, desired route of administration, and consideration of their respective safety profiles, particularly the higher incidence of lymphopenia with temozolomide.[2][7]
References
- 1. researchgate.net [researchgate.net]
- 2. mm-encapsulation.com [mm-encapsulation.com]
- 3. Comparison of the cytotoxicity in vitro of temozolomide and dacarbazine, prodrugs of 3-methyl-(triazen-1-yl)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temozolomide: a novel oral alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temozolomide - Wikipedia [en.wikipedia.org]
- 6. Randomized phase III study of temozolomide versus dacarbazine in the treatment of patients with advanced metastatic malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temozolomide No Better Than Dacarbazine [medscape.com]
- 8. Health-related quality of life in patients with advanced metastatic melanoma: results of a randomized phase III study comparing temozolomide with dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of MTIC (Temozolomide) Across Diverse Cancer Types: A Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides a comprehensive comparison of the efficacy of 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), the active metabolite of the oral alkylating agent Temozolomide (TMZ), in various cancer types. This document summarizes key clinical and preclinical data, details experimental methodologies, and visualizes critical pathways to support further research and development.
Temozolomide is a prodrug that spontaneously converts to its active form, this compound, at physiological pH.[1][2] this compound is a DNA methylating agent that induces cell death, making it a crucial chemotherapy for several malignancies.[1][3] Its efficacy, however, varies significantly across different cancer types, largely influenced by the expression of the DNA repair enzyme O⁶-methylguanine-DNA methyltransferase (MGMT).[4][5]
Comparative Efficacy Data
The following tables summarize the efficacy of Temozolomide in three primary cancer types where it has been most extensively studied: glioblastoma, melanoma, and neuroendocrine tumors.
Table 1: Clinical Efficacy of Temozolomide in Glioblastoma Multiforme (GBM)
| Efficacy Endpoint | Patient Population | Temozolomide Regimen | Result | Reference |
| Median Overall Survival (OS) | Newly Diagnosed GBM | TMZ + Radiotherapy vs. Radiotherapy alone | 14.6 months vs. 12.1 months | [6] |
| 2-Year Survival Rate | Newly Diagnosed GBM | TMZ + Radiotherapy vs. Radiotherapy alone | 26.5% vs. 10.4% | [6] |
| 5-Year Survival Rate | Newly Diagnosed GBM with methylated MGMT promoter | TMZ + Radiotherapy | 13.8% | [4] |
| 6-Month Progression-Free Survival (PFS-6) | Recurrent GBM | Metronomic vs. Standard Schedule | 33.1% vs. 20.1% | [7] |
| Overall Clinical Benefit Rate | Recurrent GBM | Metronomic vs. Standard Schedule | 61.4% vs. 46.3% | [7] |
| Median Overall Survival (OS) | Elderly Patients with GBM | TMZ + Hypofractionated RT vs. RT alone | 9.3 months vs. 7.6 months | [6] |
Table 2: Clinical Efficacy of Temozolomide in Metastatic Melanoma
| Efficacy Endpoint | Patient Population | Temozolomide Regimen | Result | Reference |
| Overall Response Rate (ORR) | Advanced Metastatic Melanoma | Single-agent TMZ | 21% | [8] |
| Overall Survival (OS) | Advanced Metastatic Melanoma | TMZ vs. Dacarbazine (DTIC) | 7.7 months vs. 6.4 months (not statistically significant) | [9] |
| Progression-Free Survival (PFS) | Advanced Metastatic Melanoma | TMZ vs. Dacarbazine (DTIC) | 1.9 months vs. 1.5 months (not statistically significant) | [9] |
| Overall Response Rate (ORR) | Advanced Metastatic Melanoma | TMZ + Interferon-alpha vs. TMZ alone | 24% vs. 13% | [10] |
Table 3: Clinical Efficacy of Temozolomide in Advanced Neuroendocrine Tumors (NETs)
| Efficacy Endpoint | Patient Population | Temozolomide Regimen | Result | Reference |
| Radiological Response Rate | Advanced Malignant NETs | Single-agent TMZ | 14% (with 53% stable disease) | [11] |
| Median Time to Progression | Advanced Malignant NETs | Single-agent TMZ | 7 months | [11] |
| Overall Response Rate (ORR) | Advanced Pancreatic NETs (pNETs) | TMZ-based regimens | 41.2% | [12] |
| Disease Control Rate (DCR) | Advanced Pancreatic NETs (pNETs) | TMZ-based regimens | 85.3% | [12] |
| Overall Response Rate (ORR) | G3 NENs (second-line) | Metronomic TMZ | 27% | [13] |
| Disease Control Rate (DCR) | G3 NENs (second-line) | Metronomic TMZ | 87% | [13] |
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects primarily through DNA methylation. The therapeutic benefit is dependent on its ability to methylate DNA, most importantly at the O-6 position of guanine.[1] This leads to the formation of O⁶-methylguanine (O⁶-meG), a cytotoxic lesion that can trigger cell death.[14] The DNA mismatch repair (MMR) system recognizes the O⁶-meG-thymine mispair during DNA replication, leading to futile repair cycles that result in DNA double-strand breaks and ultimately, apoptosis.[15]
The DNA damage response (DDR) is a critical signaling network activated by this compound-induced DNA lesions. Key kinases such as ATM and ATR are activated, which in turn phosphorylate downstream targets like CHK1 and CHK2 to initiate cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[3][14] If the damage is irreparable, the cell undergoes apoptosis.
The primary mechanism of resistance to this compound is the expression of the DNA repair enzyme O⁶-methylguanine-DNA methyltransferase (MGMT).[5] MGMT directly removes the methyl group from the O-6 position of guanine, thereby repairing the DNA damage before it can trigger cell death.[4] Tumors with a hypermethylated MGMT promoter have reduced MGMT expression and are therefore more sensitive to Temozolomide.[4]
Caption: Mechanism of action of this compound, the active metabolite of Temozolomide.
Experimental Protocols
The following outlines a general workflow for assessing the in vitro efficacy of Temozolomide.
1. Cell Culture and Treatment:
-
Cancer cell lines of interest (e.g., U87MG for glioblastoma, A375 for melanoma) are cultured in appropriate media and conditions.
-
Cells are seeded in 96-well plates at a predetermined density.
-
After cell adherence (typically 24 hours), they are treated with a range of concentrations of Temozolomide. A vehicle control (e.g., DMSO) is also included.[16]
2. Cytotoxicity/Viability Assay (e.g., MTT Assay):
-
Following a 72-hour incubation with the drug, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[17][18]
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells.
3. Data Analysis and IC50 Determination:
-
The dose-response curve is plotted with cell viability as a function of Temozolomide concentration.
-
The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve using non-linear regression analysis.[17]
Caption: A typical experimental workflow for determining the in vitro efficacy of Temozolomide.
References
- 1. Temozolomide - Wikipedia [en.wikipedia.org]
- 2. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression | PLOS One [journals.plos.org]
- 3. Targeting the DNA Damage Response to Overcome Cancer Drug Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osvepharma.com [osvepharma.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. scispace.com [scispace.com]
- 10. Temozolomide for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Temozolomide as monotherapy is effective in treatment of advanced malignant neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of temozolomide-based regimens in advanced pancreatic neuroendocrine tumors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Early Chk1 Phosphorylation Is Driven by Temozolomide-Induced, DNA Double Strand Break- and Mismatch Repair-Independent DNA Damage | PLOS One [journals.plos.org]
- 16. oncotarget.com [oncotarget.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guide for Methyl Isothiocyanate (MTIC)
This guide provides critical safety and logistical information for the handling and disposal of Methyl isothiocyanate (MTIC) in a laboratory setting. Adherence to these procedures is essential for the safety of all personnel.
Methyl isothiocyanate (this compound) is a hazardous chemical that can cause severe irritation to the respiratory tract and skin, and serious eye damage.[1] It is readily absorbed through the skin and can be fatal if absorbed through the skin or inhaled.[1][2] This compound is also a suspected dermal and respiratory sensitizer.[1]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical lines of defense against this compound exposure.
Respiratory Protection:
In situations with potential exposure to this compound gas, a positive-pressure, self-contained breathing apparatus (SCBA) with a full facepiece is recommended.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3] All respirator use must be in accordance with a comprehensive respiratory protection program that meets regulatory standards.[2]
Skin and Body Protection:
Chemical protective clothing is essential as this compound can cause skin irritation and burns.[1] This includes:
-
Gloves: Wear chemical-impermeable gloves.[3] Polyethylene gloves are a suitable option.[2] Always inspect gloves before use and wash hands after removal.[3]
-
Clothing: Wear fire/flame resistant and impervious clothing, such as a polyethylene apron and/or full-body suit.[2][3]
-
Footwear: Closed-toe shoes are mandatory for all laboratory work.[4]
Eye and Face Protection:
To prevent eye contact, which can cause serious or long-term damage, the following are required:[1]
-
Tightly fitting safety goggles with side-shields.[3]
-
A face shield should be worn in conjunction with goggles when there is a risk of splashing.[5]
The following table summarizes the recommended PPE for handling this compound:
| Body Part | Recommended Protection | Specifications and Standards |
| Respiratory System | Full-face respirator or Positive-pressure, self-contained breathing apparatus (SCBA) | Must comply with OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149.[2] |
| Hands | Chemical-impermeable gloves | Polyethylene gloves are recommended.[2] Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3] |
| Eyes and Face | Tightly fitting safety goggles with side-shields and/or a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Body | Fire/flame resistant and impervious clothing (e.g., lab coat, apron, or suit) | Polyethylene clothing is recommended.[2] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize the risk of exposure.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[3] The use of a chemical fume hood is the preferred method for controlling inhalation exposure.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2][5]
Work Practices:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. The work area should be clean and uncluttered.
-
Handling:
-
Storage:
Spill and Disposal Plan
Immediate and appropriate response to spills is critical to prevent wider contamination and exposure.
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid this compound, carefully collect the powdered material and place it in a sealed container.[5]
-
Decontaminate: Decontaminate the spill area. Aqueous ammonia or sodium carbonate solutions can be used for the decontamination of isocyanates.[6]
-
PPE: All personnel involved in the cleanup must wear the appropriate PPE as described above.
Disposal:
-
All this compound waste is considered hazardous waste and must be disposed of in accordance with local, regional, and national regulations.[5][7]
-
Do not mix with other waste.[8]
-
Handle uncleaned containers as you would the product itself.[8]
Experimental Protocol: Safe Handling of this compound
The following workflow outlines the key steps for safely handling this compound in a research setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Methyl Isocyanate | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. nj.gov [nj.gov]
- 6. Methyl isothiocyanate | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
